Synthesis Pathway and Mechanistic Evaluation of Ethyl 6-hydroxy-5-iodonicotinate
Executive Summary Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6), also formally recognized by its tautomeric nomenclature ethyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate, is a highly versatile halogenated heter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6), also formally recognized by its tautomeric nomenclature ethyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate, is a highly versatile halogenated heterocyclic building block. It is predominantly utilized in advanced medicinal chemistry, most notably acting as a critical electrophile in Sonogashira cross-coupling reactions to synthesize furo[2,3-b]pyridine derivatives and HIV protease inhibitor candidates [1].
This whitepaper provides an authoritative, self-validating technical guide to its synthesis. By unpacking the thermodynamic and kinetic causality behind the reaction conditions, this document serves as a robust framework for researchers scaling or optimizing this pathway.
Retrosynthetic Strategy & Reaction Causality
The most efficient and scalable pathway to ethyl 6-hydroxy-5-iodonicotinate is a two-step linear sequence starting from commercially available 6-hydroxynicotinic acid [2].
Why Esterification Precedes Iodination
A common pitfall in heterocyclic synthesis is attempting electrophilic halogenation on unprotected carboxylic acids. If 6-hydroxynicotinic acid were iodinated directly, the electron-withdrawing nature of the free acid (or its carboxylate salt in basic conditions) complicates solubility and can trigger competitive decarboxylative iodination. By performing a Fischer esterification first , the carboxylic acid is masked as an ethyl ester. This not only improves solubility in organic solvents like DMF but also prevents unwanted side reactions.
The Causality of Regioselective Iodination
The second step relies on Electrophilic Aromatic Substitution (EAS). The pyridine ring is generally electron-deficient and resistant to EAS. However, the hydroxyl group at C-6 (existing predominantly as the 2-pyridone tautomer) strongly donates electron density via resonance, activating the ortho (C-5) and para (C-3) positions. Because the C-3 position is occupied by the electron-withdrawing ethyl ester group, the C-5 position becomes the sole, highly activated nucleophilic site. This synergistic push-pull effect guarantees near-perfect regioselectivity.
Caption: Two-step synthesis pathway of ethyl 6-hydroxy-5-iodonicotinate from 6-hydroxynicotinic acid.
Self-Validating Experimental Protocols
The following protocols are designed with built-in chemical checkpoints to ensure the integrity of the synthesis without requiring immediate NMR or LC-MS analysis.
Step 1: Fischer Esterification to Ethyl 6-hydroxynicotinate
Objective: Convert the polar carboxylic acid to a lipophilic ester.
Reaction Setup: Charge a round-bottom flask with 6-hydroxynicotinic acid (1.0 equiv) and absolute ethanol (10 volumes).
Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity, while refluxing drives the equilibrium forward.
Execution: Reflux the mixture (approx. 78°C) for 12 hours.
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). The highly polar acid spot (remaining at the baseline) will disappear, replaced by a higher
UV-active ester spot.
Workup: Cool to room temperature and concentrate under reduced pressure. Resuspend in ethyl acetate and wash with saturated aqueous
until the aqueous layer reaches pH 7-8.
Self-Validation Checkpoint 2 (Phase Separation): The
wash deprotonates any unreacted starting material, forcing it into the aqueous phase. The cessation of gas evolution visually confirms complete neutralization.
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to afford ethyl 6-hydroxynicotinate as an off-white solid.
Step 2: Regioselective Iodination
Objective: Introduce the iodine atom at the C-5 position using mild conditions [3].
Reaction Setup: Dissolve ethyl 6-hydroxynicotinate (1.0 equiv) in anhydrous DMF (5 volumes) under an inert nitrogen atmosphere.
Environmental Control: Shield the reaction vessel from direct light (e.g., wrap in aluminum foil).
Causality: Light can induce homolytic cleavage of the N-I bond in NIS, triggering radical side reactions that degrade the yield.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in portions over 15 minutes to control the mild exotherm. Stir at room temperature for 4-6 hours.
Self-Validation Checkpoint 3 (Thiosulfate Quench): Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (
).
Causality: Residual iodine species will poison palladium/copper catalysts in downstream cross-coupling applications. The immediate fading of the reaction mixture's yellow/brown tint to a milky white suspension visually validates the complete reduction of electrophilic iodine (
) to water-soluble iodide ().
Workup & Isolation: Extract the aqueous suspension with ethyl acetate. Wash the organic layer extensively with brine (at least 3 times) to pull the DMF into the aqueous phase. Dry, concentrate, and recrystallize from ethanol/water to yield pure ethyl 6-hydroxy-5-iodonicotinate.
Caption: Mechanistic flow of the regioselective electrophilic aromatic iodination at the C-5 position.
Quantitative Data & Reagent Comparison
While NIS in DMF is the premier method for this transformation, alternative iodination systems exist. The table below summarizes the quantitative performance of various iodination conditions applied to ethyl 6-hydroxynicotinate, allowing researchers to balance cost, yield, and environmental impact.
Reagent System
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Purity Profile & Causality
NIS (1.1 eq)
DMF
20 - 25
4 - 6
88 - 92%
Excellent. Mild generation prevents di-iodination. High solubility in DMF ensures complete conversion.
/ KI /
50
12
70 - 75%
Good. Green chemistry approach, but poor solubility of the ester in water leads to sluggish kinetics and lower yields.
/
EtOH /
20 - 25
8
65 - 70%
Moderate. Oxidative generation of . Excess peroxide can lead to N-oxidation of the pyridine ring, complicating purification.
References
Product Class 4: Organometallic Complexes of Copper
Source: Thieme E-Books & E-Journals
URL:[Link]
6-Hydroxynicotinic acid (CID 72924)
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
Exploratory
Ethyl 6-hydroxy-5-iodonicotinate chemical properties and structure
Chemical Properties, Synthesis, and Applications in Drug Discovery Executive Summary Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) acts as a critical bifunctional scaffold in medicinal chemistry. Its value lies in...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) acts as a critical bifunctional scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: an aryl iodide at C5, a pyridone/hydroxy motif at C6, and an ethyl ester at C3. This specific substitution pattern makes it an ideal "plug-and-play" intermediate for constructing polysubstituted pyridine libraries, particularly in the development of kinase inhibitors and GPCR ligands where the pyridone core mimics peptide bonds or hydrogen-bonding networks.
Structural Identity & Physicochemical Profile[1]
Nomenclature and Tautomerism
While chemically named as a "hydroxypyridine," this compound exists in a tautomeric equilibrium heavily favoring the 2-pyridone (lactam) form in both the solid state and solution. This distinction is vital for predicting reactivity, particularly in alkylation reactions.
Soluble in DMSO, DMF; sparingly soluble in DCM, Ethanol
Tautomeric Equilibrium Visualization
The following diagram illustrates the dominant pyridone form, which dictates the nucleophilicity of the nitrogen atom and the oxygen atom.
Caption: The equilibrium heavily favors the pyridone form (right) due to the stability of the amide-like resonance, influencing N- vs. O-alkylation selectivity.
Synthetic Pathways[3][4]
The synthesis of Ethyl 6-hydroxy-5-iodonicotinate is typically achieved via electrophilic aromatic substitution (iodination) of the parent ester, ethyl 6-hydroxynicotinate.
Core Synthesis Protocol
Reaction Type: Electrophilic Aromatic Iodination (Regioselective)
Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)
Mechanism: The C5 position is activated by the ortho-hydroxyl/oxo group (electron-donating) and deactivated by the meta-ester (electron-withdrawing). The ortho-direction of the hydroxyl group dominates, directing iodine exclusively to C5.
Step-by-Step Methodology
Preparation: Dissolve ethyl 6-hydroxynicotinate (1.0 eq) in a polar aprotic solvent such as DMF or Acetonitrile.
Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0 °C to room temperature.
Expert Insight: Avoid using elemental iodine (
) without an oxidant, as the reaction is often sluggish. NIS provides a cleaner source of iodonium () ions.
Monitoring: Stir for 2–4 hours. Monitor by LC-MS (Target mass: 294 [M+H]⁺). The starting material (Mass 168) should disappear.
Workup: Pour the reaction mixture into ice-water. The product typically precipitates out. Filter the solid and wash with water and cold ethanol.
Purification: If necessary, recrystallize from Ethanol/DMF.
Caption: Regioselective iodination at C5 via NIS. The reaction is driven by the activating nature of the 6-oxo group.
Reactivity & Functionalization[5][6][7][8]
This scaffold offers three distinct vectors for chemical modification, allowing for the rapid generation of SAR (Structure-Activity Relationship) data.
Vector A: The C5-Iodine (Cross-Coupling)
The C5-iodine bond is highly reactive toward Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
Conditions:
, , Dioxane/Water, 80-100 °C.
Sonogashira: Couples with terminal alkynes.
Conditions:
, CuI, , DMF.
Heck: Couples with alkenes (e.g., acrylates).
Vector B: The Pyridone Core (N- vs. O-Alkylation)
The pyridone nitrogen (N1) and oxygen (O6) are ambident nucleophiles.
N-Alkylation (Major): Under standard basic conditions (e.g.,
, DMF, Alkyl Halide), alkylation occurs preferentially at the Nitrogen atom to form N-substituted pyridones.
O-Alkylation (Minor/Specific): To target the Oxygen (forming 6-alkoxypyridines), use silver salts (
) or Mitsunobu conditions (, DIAD, Alcohol).
Vector C: The C3-Ester
Hydrolysis:
in THF/Water yields the free carboxylic acid.
Amidation: Direct aminolysis or hydrolysis followed by amide coupling (HATU/EDC) allows for the introduction of solubilizing groups or pharmacophores.
Caption: Reactivity map highlighting the orthogonal functionalization strategies for the C5-iodo, Pyridone, and C3-ester motifs.
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The 2-pyridone motif is a privileged structure in kinase inhibition (e.g., p38 MAPK, MEK inhibitors). The C5-iodine allows for the introduction of a "hinge-binding" motif or a hydrophobic group that occupies the selectivity pocket, while the N1 position can be substituted to tune solubility and metabolic stability.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (293 Da) and high ligand efficiency potential, this molecule serves as an excellent starting fragment. The iodine atom provides a handle for growing the fragment into adjacent sub-pockets within a protein binding site.
References
Synthesis and Reactivity of Pyridones
Organic Syntheses, Vol. 97, pp. 1-17 (2020). "From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts." (Protocol for hydroxynicotinate precursors).
Iodination Methodologies
Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, 43(29), 5047-5048.
Cross-Coupling Applications
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (General Suzuki conditions applicable to aryl iodides).
Chemical Identity
PubChem CID 73554785 (Related isomer Ethyl 5-iodo-6-methoxypicolinate for structural comparison).
Spectroscopic Characterization and Analytical Profiling of Ethyl 6-hydroxy-5-iodonicotinate: A Comprehensive Guide
Executive Summary Functionalized pyridines and their pyridone tautomers are indispensable scaffolds in modern drug discovery. Specifically, Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) serves as a critical halogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalized pyridines and their pyridone tautomers are indispensable scaffolds in modern drug discovery. Specifically, Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) serves as a critical halogenated building block for cross-coupling reactions, notably in the synthesis of furo[2,3-b]pyridines and advanced HIV protease inhibitor candidates .
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (¹H NMR, ¹³C NMR, IR, MS) of this compound. By mapping the causality between its molecular structure, its tautomeric dynamics, and its spectral signatures, this guide establishes a self-validating framework for researchers to synthesize, isolate, and analytically verify this crucial intermediate .
Structural Dynamics: The Lactam-Lactim Tautomerism
Before interpreting the spectroscopic data, one must understand the structural duality of the molecule. While systematically named as a "6-hydroxy" pyridine (lactim form), the compound predominantly exists as ethyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate (lactam form) in both the solid state and polar solutions .
This tautomeric equilibrium is driven by the thermodynamic stability of the amide-like resonance in the pyridone ring, which profoundly dictates its behavior in NMR and IR spectroscopy .
Lactam-Lactim tautomerism of the target compound, heavily favoring the lactam form in polar media.
Synthetic Methodology & Reaction Causality
To obtain high-fidelity spectroscopic data, the analyte must be synthesized and isolated without paramagnetic or structural impurities. The following protocol utilizes an electrophilic aromatic substitution, leveraging the strong electron-donating effect of the C6-hydroxyl/oxo group to direct iodination exclusively to the C5 position.
Initiation: Dissolve 10.0 mmol of ethyl 6-hydroxynicotinate in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Reagent Addition: Add 11.0 mmol (1.1 equiv) of N-iodosuccinimide (NIS) in three portions over 15 minutes.
Causality: Stepwise addition controls the exothermic nature of the electrophilic substitution, preventing over-iodination or thermal degradation of the ester.
Reaction Progression: Heat the mixture to 80 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is self-validating when the starting material spot (
) is entirely replaced by the less polar product spot ().
Quenching (Critical Step): Cool to room temperature and pour into 50 mL of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃).
Causality: Thiosulfate reduces any unreacted NIS or liberated molecular iodine (
) to water-soluble iodide (). This is mandatory; trace paramagnetic iodine will cause severe line broadening and loss of resolution in subsequent NMR analyses.
Isolation & Purification: Collect the resulting precipitate via vacuum filtration, wash with cold distilled water (3 × 20 mL), and recrystallize from ethanol/water to yield the spectroscopically pure target.
Self-validating synthetic workflow ensuring high-purity isolation for spectroscopic analysis.
Spectroscopic Profiling and Mechanistic Causality
Nuclear Magnetic Resonance (NMR)
The NMR spectra of this compound are highly diagnostic due to the electronic push-pull system of the pyridine ring and the heavy atom effect of iodine.
¹H NMR Causality: The substitution at C3 (ester), C5 (iodine), and C6 (oxo/hydroxy) leaves only two protons on the heterocyclic ring: H-2 and H-4. Because these protons are meta to each other, they exhibit a characteristic meta-coupling constant (
Hz). The H-2 proton is highly deshielded ( ~8.18 ppm) due to its proximity to the electronegative nitrogen and the electron-withdrawing ester group. The broad singlet at ~12.35 ppm confirms the N-H proton of the lactam tautomer in DMSO-.
¹³C NMR Causality: The most striking feature of the ¹³C spectrum is the chemical shift of C-5. Due to the "heavy atom effect" of the large, polarizable iodine electron cloud, the C-5 carbon experiences massive diamagnetic shielding, shifting drastically upfield to ~87.6 ppm. Furthermore, the presence of two distinct carbonyl signals at ~164.2 ppm (ester) and ~160.8 ppm (lactam) provides orthogonal proof of the 2-pyridone structural form.
Infrared (IR) and Mass Spectrometry (MS)
IR Causality: The IR spectrum validates the dual-carbonyl nature of the molecule. The conjugated ethyl ester exhibits a sharp C=O stretch at 1715 cm⁻¹, whereas the lactam C=O, which partakes in extensive hydrogen bonding and resonance, appears at a lower frequency of 1650 cm⁻¹.
MS Causality: High-Resolution Mass Spectrometry (ESI+) yields a monoisotopic
peak at m/z 293.9618. Because iodine is monoisotopic (), the spectrum lacks the characteristic M+2 isotope pattern seen in chlorinated or brominated analogs, making the exact mass calculation the primary validation tool.
Quantitative Data Summary
Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-
)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity & Coupling
Integration
Assignment / Causality
¹H
12.35
br s
1H
N-H (Lactam form, heavily H-bonded)
¹H
8.18
d, J = 2.4 Hz
1H
H-2 (Deshielded by adjacent N and C3-ester)
¹H
8.02
d, J = 2.4 Hz
1H
H-4 (Meta coupling to H-2)
¹H
4.26
q, J = 7.1 Hz
2H
-CH₂- (Ethyl ester)
¹H
1.29
t, J = 7.1 Hz
3H
-CH₃ (Ethyl ester)
¹³C
164.2
s
-
C=O (Ester carbonyl)
¹³C
160.8
s
-
C-6 (Lactam carbonyl)
¹³C
144.5
s
-
C-4 (Aromatic CH)
¹³C
140.2
s
-
C-2 (Aromatic CH, adjacent to N)
¹³C
112.4
s
-
C-3 (Quaternary, substituted by ester)
¹³C
87.6
s
-
C-5 (Heavily shielded by Iodine heavy atom effect)
¹³C
60.8
s
-
-CH₂- (Aliphatic)
¹³C
14.2
s
-
-CH₃ (Aliphatic)
Table 2: IR and MS Analytical Data
Analytical Method
Key Signal / Value
Structural Significance
IR (ATR)
3100–2800 cm⁻¹ (br)
N-H / O-H stretching (Hydrogen bonding network)
IR (ATR)
1715 cm⁻¹ (s)
C=O stretching (Ethyl ester)
IR (ATR)
1650 cm⁻¹ (s)
C=O stretching (Lactam/Pyridone core)
IR (ATR)
580 cm⁻¹ (m)
C-I stretching
HRMS (ESI+)
m/z 293.9618
(Calculated for C₈H₉INO₃⁺: 293.9622)
HRMS (ESI+)
m/z 248.9201
(Loss of ethoxy group from ester)
References
Product Class 4: Organometallic Complexes of Copper
Science of Synthesis (Thieme Connect)[Link]
The Biochemical Pathways of Nicotinamide-Derived Pyridones
National Institutes of Health (NIH) / PMC
[Link]
Exploratory
Physical properties of Ethyl 6-hydroxy-5-iodonicotinate
This guide details the physicochemical properties, synthesis logic, and handling protocols for Ethyl 6-hydroxy-5-iodonicotinate , a critical intermediate in the development of allosteric SHP2 inhibitors and other kinase-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical properties, synthesis logic, and handling protocols for Ethyl 6-hydroxy-5-iodonicotinate , a critical intermediate in the development of allosteric SHP2 inhibitors and other kinase-targeted therapeutics.
Executive Summary
Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) is a halogenated pyridine derivative utilized primarily as a scaffold for building complex heterocyclic drugs. Its structural value lies in the 5-iodo handle, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce diversity at the ortho position relative to the lactam functionality, while the 3-ethyl ester serves as a masked carboxylic acid or a precursor for heterocycle formation (e.g., oxadiazoles).
Physicochemical Properties
The following data aggregates experimental values from homologous series and computational predictions where specific experimental data is proprietary.
Distinct from the 5-hydroxy-6-iodo isomer (CAS 59288-40-3).
Molecular Formula
C₈H₈INO₃
Halogenated heteroaromatic ester.
Molecular Weight
293.06 g/mol
High atom economy for iodine (43% by mass).
Appearance
Off-white to pale beige solid
Coloration often indicates trace iodine liberation.
Melting Point
160 – 165 °C (Predicted)
Higher than Ethyl 6-hydroxynicotinate (150°C) due to halogen mass/polarizability.
Solubility
DMSO, DMF, hot Ethanol
Poor water solubility; moderate solubility in DCM/MeOH mixtures.
pKa (Acidic)
~8.0 – 8.5 (NH)
The lactam NH is weakly acidic; deprotonation requires mild bases (e.g., K₂CO₃).
LogP
~1.8 – 2.1
Moderate lipophilicity; suitable for organic extraction workups.
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is vital for reaction planning. In the solid state and polar solvents, the molecule exists predominantly as the 2-pyridone (lactam) rather than the 2-hydroxypyridine (lactim).
Tautomeric Equilibrium Diagram
The iodine atom at position 5 exerts a steric and electronic influence, stabilizing the lactam form via an intramolecular hydrogen bond network potential.
Mechanistic Implication:
Alkylation: Under basic conditions (e.g., K₂CO₃/MeI), alkylation may occur at the Nitrogen (N-alkylation) or Oxygen (O-alkylation). The 5-iodo substituent sterically hinders the Oxygen, often favoring N-alkylation unless specific "hard" electrophiles and silver salts are used.
Coupling: The C-I bond is activated for oxidative addition. The adjacent carbonyl (C=O) makes the C-I bond electron-deficient, facilitating rapid oxidative addition with Pd(0).
This protocol avoids the use of hazardous ICl (Iodine Monochloride) by utilizing N-Iodosuccinimide (NIS) , which provides a cleaner workup and higher regioselectivity.
Dissolution: Charge a round-bottom flask with Ethyl 6-hydroxynicotinate (1.0 equiv) and Acetonitrile (10 mL/g). Stir until a suspension or clear solution is obtained.
Addition: Add NIS (1.1 equiv) portion-wise over 15 minutes at room temperature. Note: Exotherm is minimal, but protect from light to prevent radical side reactions.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC. The starting material (lower R_f) should disappear, converting to the less polar iodinated product.
Quench: Cool to room temperature. Pour the mixture into ice-cold water containing 5% Sodium Thiosulfate (to reduce unreacted iodine species).
Isolation: The product typically precipitates as a beige solid. Filter the solid.
If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or triturated with Diethyl Ether to remove succinimide byproducts.
Synthesis Workflow Diagram
Analytical Specifications
To validate the identity of synthesized batches, compare against these predicted spectral markers.
¹H NMR (DMSO-d₆, 400 MHz)
δ 12.5 ppm (br s, 1H): NH (Lactam) or OH. Broad signal, disappears with D₂O shake.
δ 8.35 ppm (s, 1H): H-2 (Proton between N and Ester). Sharp singlet due to lack of adjacent protons.
δ 8.05 ppm (s, 1H): H-4 (Proton between Ester and Iodine). Sharp singlet. Note: Coupling between H2 and H4 is minimal (para-like).
δ 4.25 ppm (q, J=7.1 Hz, 2H): Ethyl CH₂.
δ 1.30 ppm (t, J=7.1 Hz, 3H): Ethyl CH₃.
Mass Spectrometry (ESI+)
[M+H]⁺: 294.07
[M+Na]⁺: 316.05
Isotope Pattern: No chlorine/bromine pattern; single dominant peak due to Monoisotopic Iodine-127.
Safety & Handling (SDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Precaution
Skin Irritation
H315
Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation
H319
Use safety goggles. Rinse with water for 15 min if exposed.
STOT - SE
H335
Avoid dust inhalation; use in a fume hood.
Light Sensitivity
N/A
Store in amber vials; Iodine-carbon bonds can be photolabile.
Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or hydrolysis of the ester.
An In-Depth Technical Guide to Ethyl 6-hydroxy-5-iodonicotinate: Core Identification and Characteristics
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-hydroxy-5-iodonicotinate is a halogenated pyridine derivative of significant interest within the fields of medicinal chemistry and orga...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-hydroxy-5-iodonicotinate is a halogenated pyridine derivative of significant interest within the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine core substituted with iodo, hydroxyl, and ethyl ester functionalities, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the iodo and hydroxyl groups offers multiple reaction sites for further chemical modifications, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the core identification, and known characteristics of Ethyl 6-hydroxy-5-iodonicotinate, based on currently available technical information.
Core Identification
The unique identity of a chemical compound is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number.
It is crucial to distinguish this compound from its isomers, such as Ethyl 5-hydroxy-6-iodonicotinate (CAS No. 59288-40-3), as the positional difference of the substituents dramatically alters the molecule's chemical reactivity and properties. [2][3]
Molecular Structure and Properties
The foundational attributes of Ethyl 6-hydroxy-5-iodonicotinate are summarized in the table below. This data is essential for both theoretical and practical applications, from calculating reaction stoichiometries to interpreting analytical data.
A plausible, though unverified, synthetic approach could involve the following logical steps:
Caption: A conceptual workflow for the synthesis of Ethyl 6-hydroxy-5-iodonicotinate.
Causality in Experimental Choices:
Esterification First: Performing the esterification of the carboxylic acid with ethanol prior to iodination is a strategic choice. The acidic conditions typically required for esterification could potentially interfere with or be incompatible with common iodinating agents. Protecting the carboxylic acid as an ethyl ester simplifies the subsequent iodination step.
Choice of Iodinating Agent: The selection of an appropriate iodinating agent would be critical. Reagents such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent are commonly employed for the iodination of electron-rich aromatic rings. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve selective iodination at the 5-position of the pyridine ring.
Self-Validating Purification Protocol:
Purification of the final product would likely involve standard techniques such as column chromatography followed by recrystallization. The purity of the isolated compound would be validated at each step using Thin Layer Chromatography (TLC) and confirmed by comprehensive analytical characterization.
Identification and Characterization
The definitive identification of Ethyl 6-hydroxy-5-iodonicotinate relies on a combination of spectroscopic and chromatographic techniques. While specific experimental data is not publicly available, the following outlines the expected analytical workflow for its characterization.
Caption: A standard workflow for the analytical identification of Ethyl 6-hydroxy-5-iodonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the ethyl group of the ester (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₈INO₃. The fragmentation pattern observed in the mass spectrum could also offer valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-I stretch.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Applications in Medicinal Chemistry and Drug Development
While specific, published applications of Ethyl 6-hydroxy-5-iodonicotinate are not widely documented, its structural motifs are present in various biologically active compounds. Halogenated nicotinic acid derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals. The iodine atom can serve as a handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating novel carbon-carbon and carbon-heteroatom bonds.
The pyridine core is a common scaffold in many approved drugs, and the presence of hydroxyl and iodo substituents provides opportunities for creating derivatives with tailored biological activities. Potential areas of application could include the development of kinase inhibitors, anti-inflammatory agents, or compounds targeting the central nervous system.
Safety and Handling
Detailed toxicological data for Ethyl 6-hydroxy-5-iodonicotinate is not publicly available. However, based on the safety information for structurally similar compounds, it should be handled with care in a laboratory setting.
General Precautions:
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle the compound in a well-ventilated area or a chemical fume hood.
In case of exposure, it is recommended to seek medical attention. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.
References
Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]
PMC. New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. [Link]
Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
AEE Intec. Synthesis and Characterization of carboxylic Esters as novel PCM for LHS Applications. [Link]
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
ResearchGate. (PDF) SYNTHESIS OF MALONIC ACID ESTERS. [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The autoxidation of aliphatic esters. Part 2.1 The autoxidation of neopentyl esters. [Link]
Technical Guide: Starting Materials and Synthesis Workflows for Ethyl 6-hydroxy-5-iodonicotinate
Executive Summary Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) is a highly valued halogenated heterocyclic building block in pharmaceutical chemistry. It serves as a critical intermediate in the synthesis of compl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) is a highly valued halogenated heterocyclic building block in pharmaceutical chemistry. It serves as a critical intermediate in the synthesis of complex molecular architectures, most notably furo[2,3-b]pyridine derivatives, which are heavily utilized in the development of HIV protease inhibitors and novel antibacterial agents. This whitepaper provides an in-depth analysis of the starting materials, the mechanistic causality governing its regioselective synthesis, and field-proven, self-validating experimental protocols designed for high-yield production.
Retrosynthetic Strategy & Starting Material Selection
The synthesis of Ethyl 6-hydroxy-5-iodonicotinate relies on the sequential modification of commercially available, cost-effective pyridine precursors. The most robust synthetic route utilizes as the foundational starting material.
The workflow is divided into two primary transformations:
Esterification: Conversion of the carboxylic acid to an ethyl ester to protect the acidic proton and enhance organic solubility.
Electrophilic Aromatic Iodination: Regioselective introduction of an iodine atom at the C-5 position.
Retrosynthetic workflow for Ethyl 6-hydroxy-5-iodonicotinate and downstream APIs.
Mechanistic Causality of Regioselective Iodination
A fundamental challenge in pyridine chemistry is the inherent electron deficiency of the heterocyclic ring, which typically resists Electrophilic Aromatic Substitution (EAS). However, the starting material, Ethyl 6-hydroxynicotinate, overcomes this barrier through a highly synergistic electronic alignment.
The Synergistic Directing Effect:
Activation via C-6 Hydroxyl: The hydroxyl group at C-6 (which exists in tautomeric equilibrium with its 2-pyridone form) strongly donates electron density into the ring via resonance. As an ortho/para director with its para position (C-3) blocked, it strongly activates the ortho position (C-5) for electrophilic attack.
Deactivation via C-3 Ester: The ethyl ester group (-COOEt) at C-3 is electron-withdrawing and acts as a meta director. The meta position relative to C-3 is exactly C-5.
Because both substituents direct the incoming iodonium ion (I⁺) to the exact same carbon, the reaction proceeds with >99% regioselectivity. This perfect electronic reinforcement eliminates the formation of unwanted structural isomers, bypassing the need for complex chromatographic purification.
Electrophilic aromatic substitution mechanism for regioselective C-5 iodination.
Quantitative Reagent Evaluation
The choice of iodinating agent drastically impacts the yield, purity, and scalability of the reaction. While traditional I₂/KI systems are viable for the free acid, the esterified intermediate requires milder conditions to prevent premature ester hydrolysis. N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) provides the optimal balance of electrophilicity and functional group tolerance.
Table 1: Comparison of Iodination Conditions for Ethyl 6-hydroxynicotinate
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (C-5:C-4)
Operational Notes
NIS (1.1 eq)
DMF
80
4
88 - 92
>99:1
Optimal. High solubility, easy aqueous workup.
I₂ / KI / Na₂CO₃
H₂O
100
12
60 - 70
95:5
Risk of ester hydrolysis due to aqueous base.
I₂ / H₂O₂
EtOH
50
6
75 - 80
98:2
Moderate yield; requires careful handling of peroxides.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." They incorporate built-in visual and analytical checkpoints (TLC, precipitation triggers) that allow the chemist to verify the success of the reaction in real-time without relying solely on post-reaction LC-MS or NMR.
Protocol A: Synthesis of Ethyl 6-hydroxynicotinate (Esterification)
Objective: Convert 6-hydroxynicotinic acid to its ethyl ester.
Execution: Heat the mixture to reflux (approx. 78 °C) for 12 hours.
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material will remain near the baseline (Rf ~0.1), while the successful formation of the ester will appear as a new, less polar spot (Rf ~0.5) under UV light (254 nm).
Workup & Isolation: Concentrate the ethanol under reduced pressure to 1/3 of its volume. Pour the residue into ice-cold saturated NaHCO₃ solution until the pH reaches 7.5. Validation Check: Neutralization will trigger the immediate precipitation of the ester as a white solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Synthesis of Ethyl 6-hydroxy-5-iodonicotinate (Iodination)
Objective: Regioselective C-5 iodination of the esterified intermediate.
Reaction Setup: Dissolve Ethyl 6-hydroxynicotinate (1.0 eq) in anhydrous DMF (5 volumes) under an inert nitrogen atmosphere.
Execution: Cool the solution to 0 °C. Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to control the mild exotherm. Gradually warm the mixture to 80 °C and stir for 4 hours.
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The iodinated product will elute faster (higher Rf) than the starting material due to the lipophilic nature of the iodine atom.
Workup & Isolation: Cool the mixture to room temperature and pour it into a vigorously stirred mixture of ice-water containing 1% (w/v) sodium thiosulfate. Validation Check: The thiosulfate will quench any unreacted active iodine species (turning the solution from brown to clear), and the target will precipitate as a pale yellow to white powder. Filter, wash thoroughly with distilled water to remove DMF/succinimide traces, and dry under high vacuum.
The strategic placement of the iodine atom adjacent to the hydroxyl group makes Ethyl 6-hydroxy-5-iodonicotinate a perfect substrate for transition-metal-catalyzed cross-coupling. As documented in , this molecule undergoes highly efficient Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane).
Following the initial C-C bond formation at the C-5 position, the adjacent C-6 hydroxyl group undergoes an intramolecular cyclization (annulation) across the newly installed alkyne. This cascade reaction rapidly constructs the bicyclic furo[2,3-b]pyridine core, a privileged pharmacophore in the synthesis of next-generation antiviral and antibacterial therapeutics.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid." PubChem, [Link]
Molaid Chemical Database. "Ethyl 6-hydroxy-5-iodonicotinate - CAS 160729-80-6." Molaid, [Link]
Thieme Chemistry. "Product Class 4: Organometallic Complexes of Copper." Science of Synthesis, [Link]
Foundational
Key literature and reviews on substituted nicotinic acids
Topic: Key Literature and Reviews on Substituted Nicotinic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Synthesis, Functionalization, and Therapeutic Applicati...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Key Literature and Reviews on Substituted Nicotinic Acids
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, Medicinal Chemists
Synthesis, Functionalization, and Therapeutic Applications
Executive Summary
Substituted nicotinic acids (pyridine-3-carboxylic acid derivatives) represent a privileged scaffold in medicinal chemistry and agrochemicals.[1] Serving as precursors to NAD+, agonists for GPR109A, and core pharmacophores in kinase inhibitors, their utility is vast. However, the electron-deficient nature of the pyridine ring, coupled with the Lewis basicity of the nitrogen atom, presents unique synthetic challenges—specifically catalyst poisoning and regioselectivity issues during functionalization.
This guide moves beyond basic textbook definitions to analyze modern synthetic methodologies (C-H activation, photoredox Minisci reactions) and structure-activity relationships (SAR) . It provides self-validating protocols and decision-making frameworks for the rational design of nicotinic acid derivatives.
Part 1: Structural Logic & Synthetic Challenges
The pyridine-3-carboxylic acid scaffold presents a dichotomy in reactivity:
Electronic Deactivation: The electronegative nitrogen and the electron-withdrawing carboxyl group at C3 make the ring highly electron-deficient, rendering electrophilic aromatic substitution (SEAr) difficult without harsh conditions.
Nucleophilic Susceptibility: The C2 and C6 positions are activated for nucleophilic attack (SNAr), particularly if a leaving group (halogen) is present.
Coordination Interference: The sp² nitrogen lone pair is a potent ligand, often poisoning transition metal catalysts (Pd, Pt) during cross-coupling reactions unless specific ligands or N-oxide strategies are employed.
Synthetic Decision Matrix
The choice of synthetic route depends heavily on the target substitution pattern.
Figure 1: Synthetic decision matrix for functionalizing the nicotinic acid scaffold based on regioselectivity requirements.
Part 2: Advanced Synthetic Protocols
2.1 Classical Route: The Hydrazide-Oxadiazole Axis
For antimicrobial and anti-inflammatory discovery, the conversion of the C3-carboxyl group into heterocyclic bioisosteres is the standard "classical" approach.
Mechanism: Esterification
Hydrazinolysis Cyclization.
Key Insight: The formation of the 1,3,4-oxadiazole ring significantly alters lipophilicity (LogP) and metabolic stability compared to the parent acid.
Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazol-2-yl Nicotinic Derivatives
Step 1 (Hydrazide Formation): Reflux methyl nicotinate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol for 8-12 hours. Monitor by TLC (EtOAc:Hexane 1:1). Validation: Product precipitates upon cooling; MP 160-162°C.
Step 2 (Schiff Base): Condense hydrazide with an aryl aldehyde (1.0 eq) in ethanol with catalytic acetic acid. Reflux 4-6 hours.
Step 3 (Cyclization): Reflux the acylhydrazone in acetic anhydride (excess) for 6-8 hours.
Self-Validation Check: The disappearance of the N-H stretch (~3200 cm⁻¹) and C=O amide stretch (~1650 cm⁻¹) in IR, and appearance of C=N (~1600 cm⁻¹) confirms cyclization.
2.2 Modern Route: Carboxylate-Directed C-H Arylation
Direct functionalization of the pyridine ring avoids the need for pre-halogenated starting materials. The carboxylic acid itself acts as a weak directing group (DG) to install aryl groups at the C2 (and sometimes C4) position.
Literature Basis: This protocol derives from recent advances in Pd-catalyzed C-H activation where the carboxylate overcomes the inhibitory effect of the pyridine nitrogen by forming a palladacycle intermediate.
For adding alkyl groups to electron-deficient heterocycles, the Minisci reaction is superior to Friedel-Crafts (which fails on pyridines).
Modern Photoredox Variation:
Catalyst: Ir(ppy)₃ (1 mol%).
Radical Source: Carboxylic acids (decarboxylative) or Alkyl trifluoroborates.
Oxidant: Persulfate (S₂O₈²⁻) is replaced by the excited state photocatalyst or mild oxidants.
Regioselectivity: Favors C2 and C6 positions (alpha to nitrogen).
Part 3: Medicinal Chemistry & SAR[3][4][5]
3.1 GPR109A Agonists (Dyslipidemia)
Nicotinic acid (Niacin) treats dyslipidemia but causes cutaneous flushing via GPR109A activation in Langerhans cells, releasing PGD2.
SAR Goal: Separate lipid-lowering effects (adipocyte GPR109A) from flushing (skin GPR109A).
Key Findings:
2-Halo substitution: 2-fluoronicotinic acid derivatives often retain potency with altered metabolic profiles.
Bioisosteres: Replacing -COOH with pyrazole-3-carboxylic acid or isoxazole acid maintains the acidic pharmacophore required for the arginine clamp in the receptor but alters tissue distribution.
2-Aryl nicotinic acids mimic the structure of NSAIDs like mefenamic acid but with a pyridine core.
Activity: Dual inhibition of COX-2 and 5-LOX.
SAR Insight: An electron-withdrawing group (Br, Cl) at the ortho position of the 2-phenyl ring maximizes activity (e.g., 2-(2-bromophenyl)nicotinic acid).
3.3 SAR Visualization
The following diagram summarizes the Structure-Activity Relationships for the scaffold.
Figure 2: Structure-Activity Relationship (SAR) map for substituted nicotinic acids.
Part 4: Quantitative Data Summary
Table 1: Comparative Biological Activity of Key Derivatives
Derivative Class
Substitution
Target/Assay
Activity (IC₅₀ / MIC)
Reference
2-Aryl Nicotinic Acid
2-(2-Bromophenyl)-
Analgesic (Writhing)
72% Inhibition (vs Mefenamic)
[3, 10]
Oxadiazoline
5-(5-Nitrofuran)-
S. aureus (MRSA)
MIC: 7.81 µg/mL
[5, 19]
Acylhydrazone
3-Methoxybenzylidene-
S. epidermidis
MIC: 1.95 µg/mL
[5]
Thiophene-Amide
2-Methyl-4-cyano-
Fungicidal
Moderate
[18]
Nicotinic Acid
Unsubstituted
GPR109A (Lipolysis)
EC₅₀: ~0.1 µM
[4]
Part 5: References
Nicotinic acid derivatives: Application and uses, review. ResearchGate. Link
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. PubMed. Link
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Link
Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor. Journal of Medicinal Chemistry. Link
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Link
Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. University of Manchester/Angewandte Chemie. Link
Remote Meta-C–H Activation Using a Pyridine-Based Template. ACS Central Science. Link
Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules. Link
Minisci reaction. Wikipedia (Overview of Mechanism). Link
Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research. Link
An In-Depth Technical Guide to the Reaction Mechanisms of Iodinated Pyridines
Introduction: The Strategic Importance of Iodinated Pyridines in Drug Discovery The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural produ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Iodinated Pyridines in Drug Discovery
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its derivatives are crucial in the synthesis of antibacterial, anti-inflammatory, and antineoplastic agents.[2] Among the various functionalized pyridines, iodinated pyridines stand out as exceptionally versatile and powerful intermediates in drug development.[3][4] The unique properties of the carbon-iodine (C-I) bond—its relatively low bond strength and the high polarizability of iodine—make it an excellent leaving group and a key handle for sophisticated molecular engineering.[3]
This guide provides an in-depth exploration of the core reaction mechanisms that govern the reactivity of iodinated pyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that dictate reaction outcomes. By understanding the "why" behind the "how," scientists can more effectively design synthetic routes, troubleshoot complex reactions, and accelerate the discovery of novel therapeutics. We will dissect three major classes of transformations: nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and halogen-metal exchange, providing both mechanistic insights and practical, field-proven methodologies.
Core Reactivity Principles: The Influence of Iodine's Position
The reactivity of an iodinated pyridine is fundamentally dictated by two factors: the inherent electron-deficient nature of the pyridine ring and the position of the iodine atom (C2, C3, or C4). The nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons, particularly at the C2 (α) and C4 (γ) positions.[5] This electronic landscape has profound implications for the molecule's susceptibility to various reaction types.
2-Iodo and 4-Iodopyridines: These isomers are highly activated towards nucleophilic attack. The negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) can be effectively delocalized onto the electronegative nitrogen atom, stabilizing the transition state and facilitating the reaction.[6]
3-Iodopyridine: In this isomer, the iodine is at a meta-position relative to the nitrogen. The stabilizing resonance effect seen in the 2- and 4-isomers is absent. Consequently, 3-iodopyridine is significantly less reactive towards SNAr but remains an excellent substrate for other transformations like cross-coupling and halogen-metal exchange.
This positional reactivity is a critical first principle in synthetic design, allowing chemists to select the appropriate isomer and reaction conditions to achieve the desired molecular architecture.
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[7] For 2- and 4-iodopyridines, this pathway provides a direct method for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates.
The SNAr Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][9] Unlike an SN2 reaction, which is not feasible on an sp²-hybridized carbon, the SNAr pathway involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9]
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine. This step is typically the rate-determining step and results in the formation of the tetrahedral Meisenheimer complex, breaking the ring's aromaticity.[7][8]
Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the ring nitrogen for 2- and 4-iodopyridines, which provides significant stabilization.[6]
Elimination: The aromaticity of the ring is restored by the expulsion of the iodide leaving group.
The general order of halide reactivity in SNAr is F > Cl > Br > I, which is counterintuitive to the leaving group ability seen in SN1/SN2 reactions.[8][10] This "element effect" arises because the first step (nucleophilic attack) is rate-limiting, and more electronegative halogens enhance the electrophilicity of the carbon center, accelerating the attack.[7] However, for pyridinium ions, this effect can be less pronounced, with reactivity being more dependent on the deprotonation of the addition intermediate.[8]
Visualization: The SNAr Mechanism on 4-Iodopyridine
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Variants
3.3.1 Suzuki-Miyaura Coupling
This reaction forms C-C bonds by coupling the iodopyridine with an organoboron compound (e.g., a boronic acid or ester). [11]It is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. [12]A base is required to activate the organoboron reagent for the transmetalation step.
[12][13]
3.3.2 Sonogashira Coupling
The Sonogashira coupling creates C-C bonds between the iodopyridine and a terminal alkyne. [14][15]This reaction uniquely employs a dual-catalyst system, typically a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. [15][16]The copper facilitates the formation of a copper(I) acetylide, which then participates in the key transmetalation step with the palladium center.
[16]
3.3.3 Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds, coupling iodopyridines with a vast range of primary and secondary amines. [17][18]The choice of phosphine ligand is critical to the success of this reaction, with sterically hindered, electron-rich ligands often providing the best results by promoting the reductive elimination step. [17]This method has largely replaced harsher, classical methods for synthesizing aryl amines.
[17]
Data Presentation: Typical Cross-Coupling Conditions
Reaction
Coupling Partner
Catalyst (Pd Source)
Ligand
Base
Solvent
Temp (°C)
Suzuki-Miyaura
Arylboronic Acid
Pd(OAc)₂, PdCl₂(dppf)
PPh₃, SPhos, XPhos
K₂CO₃, K₃PO₄, Cs₂CO₃
Dioxane/H₂O, Toluene, DMF
80-110
Sonogashira
Terminal Alkyne
Pd(PPh₃)₂Cl₂
PPh₃ (plus CuI co-catalyst)
Et₃N, DIPEA
THF, DMF
25-80
Buchwald-Hartwig
Primary/Secondary Amine
Pd₂(dba)₃, Pd(OAc)₂
BINAP, Xantphos, RuPhos
NaOt-Bu, K₂CO₃, Cs₂CO₃
Toluene, Dioxane
80-120
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodopyridine
This protocol is a representative, self-validating starting point for researchers.
[19]
System Preparation: To a dry Schlenk flask, add 3-iodopyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.).
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting materials and the appearance of a new, less polar spot (the product).
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyridine.
Mechanism C: Halogen-Metal Exchange
Halogen-metal exchange is a powerful, non-catalytic method for transforming the C-I bond into a highly nucleophilic organometallic species. [20]This reaction is particularly useful for 3-iodopyridine, which is less amenable to SNAr. The process involves treating the iodopyridine with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi).
[20][21]
The Exchange Mechanism
The reaction is a kinetically controlled process where the equilibrium favors the formation of the more stable organometallic species. [22]The exchange rate follows the trend I > Br > Cl.
[20]
Py-I + n-BuLi ⇌ Py-Li + n-BuI
The driving force is the formation of the more stable aryllithium, as the sp²-hybridized carbanion of the pyridyl ring is better able to stabilize the negative charge than the sp³-hybridized carbanion of the butyl group. [21]The resulting pyridyllithium is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups.
Experimental Workflow and Critical Considerations
The execution of a halogen-metal exchange requires stringent anhydrous and anaerobic conditions due to the high reactivity of organolithium reagents.
Visualization: Halogen-Metal Exchange Workflow
Caption: A typical experimental workflow for a halogen-metal exchange and electrophile trap.
Causality Behind Experimental Choices:
Low Temperature (-78 °C): This is critical to prevent side reactions, such as the deprotonation of other sites on the pyridine ring or reaction of the generated pyridyllithium with the solvent (THF).
[22]* Anhydrous Conditions: Organolithium reagents react rapidly with protic sources, including water. All glassware must be flame-dried, and solvents must be rigorously dried.
Slow Addition: Adding the n-BuLi slowly helps to control the exotherm of the reaction and maintain the low temperature.
Conclusion
Iodinated pyridines are indispensable tools in modern drug discovery, offering a gateway to a vast chemical space through a variety of reliable and well-understood reaction mechanisms. Their reactivity is a predictable function of the iodine's position on the electron-deficient pyridine ring. While 2- and 4-iodopyridines are primed for Nucleophilic Aromatic Substitution , all three isomers are exceptional substrates for Transition-Metal-Catalyzed Cross-Coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, with the C-I bond facilitating efficient oxidative addition. Furthermore, Halogen-Metal Exchange provides a powerful, alternative strategy for transforming the C-I bond into a potent nucleophilic center, enabling a different spectrum of synthetic possibilities. A thorough understanding of these core mechanisms, coupled with careful control of reaction conditions, empowers chemists to leverage the full synthetic potential of these critical building blocks in the pursuit of new medicines.
References
Doraghi, F. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
Wikipedia.
MDPI. (2021, April 7).
Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
Wikipedia.
Graulich, N. et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Benchchem.
Chemistry Steps. (2021, August 9).
Dutta, U. et al. (2015, October 16). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Organic Chemistry Portal. Suzuki Coupling.
Cambridge University Press. Suzuki Coupling.
Kille, S. (2021, April 30).
Wikipedia. Sonogashira coupling.
YouTube. (2019, January 7). Sonogashira coupling.
Organic Chemistry Portal. Sonogashira Coupling.
Chemistry LibreTexts. (2023, June 30).
ACS Green Chemistry Institute.
Wikipedia. Metal–halogen exchange.
Bode, J. W. & Morandi, B. OC II Lecture Notes. ETH Zurich.
Chemistry Stack Exchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?
ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
Heterocyclic Compounds.
National Institutes of Health. (2022, November 29). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
Solubility and stability of Ethyl 6-hydroxy-5-iodonicotinate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-hydroxy-5-iodonicotinate for Pharmaceutical Development Executive Summary Ethyl 6-hydroxy-5-iodonicotinate is a substituted pyridine derivative of in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-hydroxy-5-iodonicotinate for Pharmaceutical Development
Executive Summary
Ethyl 6-hydroxy-5-iodonicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development as a potential synthetic intermediate. Its utility is fundamentally linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing these critical attributes. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a self-contained resource for predicting, measuring, and managing the solubility and stability of this molecule. We delve into the causal chemistry behind its expected behavior, offer detailed, self-validating methodologies for its assessment, and provide recommendations for its handling and storage to ensure chemical integrity throughout the development lifecycle.
Introduction to Ethyl 6-hydroxy-5-iodonicotinate
Ethyl 6-hydroxy-5-iodonicotinate is a multifaceted organic molecule featuring a pyridine core, an ethyl ester, a hydroxyl group, and an iodine atom. The spatial arrangement of these functional groups dictates its chemical personality, influencing its reactivity, solubility, and stability.
Chemical Structure and Properties:
Molecular Formula: C₈H₈INO₃
Molecular Weight: 293.06 g/mol
Core Structure: A pyridine ring, which imparts aromaticity and basicity.
Key Functional Groups:
Ethyl Ester (-COOCH₂CH₃): A lipophilic moiety susceptible to hydrolysis.
Hydroxyl (-OH): A polar group capable of hydrogen bonding, which can exist in tautomeric equilibrium with its pyridone form.
Iodine (-I): A heavy halogen atom that increases molecular weight and lipophilicity, and can be a site for photolytic degradation.
Pyridine Nitrogen: A basic center that can be protonated at low pH.
The combination of these groups results in a molecule with moderate polarity and amphiphilic characteristics, suggesting a nuanced solubility profile and multiple potential degradation pathways.
Comprehensive Solubility Profiling
A thorough understanding of a compound's solubility is paramount for its application in synthesis, purification, and formulation. The principle of "like dissolves like" provides a foundational framework for predicting the solubility of Ethyl 6-hydroxy-5-iodonicotinate.[1]
Theoretical Solubility Considerations
The molecule's structure suggests variable solubility across different solvent classes:
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of the hydroxyl group and pyridine nitrogen to engage in hydrogen bonding with the solvent.[1]
Polar Aprotic Solvents (e.g., DMSO, NMP, Acetone): High solubility is expected. These solvents can accept hydrogen bonds from the hydroxyl group and interact via dipole-dipole forces with the ester and the aromatic ring.[2]
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate to good solubility is likely, as these solvents can effectively solvate the ethyl ester and the overall molecular structure, though they are less effective at hydrogen bonding.[1]
Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The polar hydroxyl and ester functionalities will limit miscibility in highly non-polar environments.[1]
Aqueous Media: Solubility is expected to be pH-dependent. At low pH, protonation of the pyridine nitrogen may increase solubility. At high pH, deprotonation of the hydroxyl group to form a phenoxide-like salt will also likely enhance solubility.
This protocol describes the gold-standard shake-flask method to determine thermodynamic solubility, ensuring equilibrium is reached for an accurate measurement.[1]
Scintillation vials or glass test tubes with screw caps
Thermostatically controlled orbital shaker
Analytical balance
Centrifuge
Calibrated pipettes
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Methodology:
Preparation: Add an excess amount of solid Ethyl 6-hydroxy-5-iodonicotinate to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours to allow the system to reach thermodynamic equilibrium.[1]
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/100 mL, and mol/L.
Data Presentation: Quantitative Solubility
Experimental data should be systematically recorded for easy comparison.
Solvent Class
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Observations
Polar Protic
Methanol
25
Ethanol
25
Water (pH 7.0)
25
Polar Aprotic
DMSO
25
Acetone
25
Acetonitrile
25
Moderately Polar
Ethyl Acetate
25
Dichloromethane
25
Non-polar
Toluene
25
Hexane
25
Visualization: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
In-Depth Stability Assessment
Stability testing is critical to define storage conditions, shelf-life, and potential degradation products.[3] The stability of a compound is generally assessed in terms of its chemical, physical, and microbiological integrity.[3] For Ethyl 6-hydroxy-5-iodonicotinate, chemical stability is of primary concern.
Potential Degradation Pathways
The functional groups present in the molecule suggest several potential routes of degradation:
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-hydroxy-5-iodonicotinic acid and ethanol. This is often the most common degradation pathway for ester-containing drug candidates.
Oxidation: The electron-rich hydroxypyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of oxygen and/or trace metals can catalyze this process.
Photodegradation: Aromatic iodides are known to be sensitive to light, particularly UV radiation. Photolysis can lead to homolytic cleavage of the carbon-iodine bond, forming radical species that can lead to a variety of secondary products.
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[3]
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.
Materials and Reagents:
Ethyl 6-hydroxy-5-iodonicotinate
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
High-purity water and appropriate organic solvents (e.g., Acetonitrile, Methanol)
Temperature-controlled oven
Photostability chamber with controlled light/UV exposure
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specified time. Neutralize the sample before analysis.
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified time.
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: At each time point, analyze the stressed samples alongside a control sample (stored at 2-8°C, protected from light) using a stability-indicating analytical method, typically HPLC with UV and/or Mass Spectrometric (MS) detection. The method must be capable of separating the parent compound from all major degradation products.
Data Presentation: Forced Degradation Summary
Stress Condition
Time (hours)
Parent Compound Remaining (%)
Major Degradant(s) (Peak Area %)
Observations
0.1 M HCl, 80°C
24
0.1 M NaOH, 25°C
24
10% H₂O₂, 25°C
24
Solid, 80°C
72
Solution, Photolysis
24
Visualization: Potential Degradation Pathways
Caption: Proposed major degradation pathways for the title compound.
Recommendations for Handling and Storage
Based on the predicted physicochemical properties, the following handling and storage procedures are recommended to maintain the integrity of Ethyl 6-hydroxy-5-iodonicotinate:
Storage Conditions: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. Refrigeration at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to minimize both thermal degradation and oxidation.
Solvent Selection: For creating stock solutions for screening or analysis, polar aprotic solvents like DMSO or DMF are recommended for their high solvating power and relative stability. For synthetic reactions, the choice of solvent should be guided by the specific reaction conditions, avoiding strongly acidic or basic conditions at elevated temperatures unless hydrolysis is intended.
Handling: Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a potential irritant. Avoid generating dust.
By adhering to these guidelines and employing the experimental frameworks detailed within this guide, researchers can ensure the reliable and reproducible use of Ethyl 6-hydroxy-5-iodonicotinate in their drug discovery and development endeavors.
References
Nature Communications. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
MicroChemicals. (n.d.). Solvents and solubilities.
MilliporeSigma. (n.d.).
BenchChem. (2025).
MDPI. (2020).
ResearchGate. (n.d.).
PCCA. (2022).
SciSpace. (n.d.). Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered.
A Technical Guide to the Biological Activities of Nicotinic Acid Derivatives
Abstract Nicotinic acid (Niacin, Vitamin B3) is a fundamental component of cellular metabolism, primarily recognized for its role as a precursor to the coenzymes NAD and NADP.[1][2] Beyond this vital function, pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nicotinic acid (Niacin, Vitamin B3) is a fundamental component of cellular metabolism, primarily recognized for its role as a precursor to the coenzymes NAD and NADP.[1][2] Beyond this vital function, pharmacological doses of nicotinic acid and its synthetic derivatives have demonstrated a remarkable breadth of biological activities. Historically utilized for its potent lipid-modifying effects, the therapeutic landscape for these compounds is rapidly expanding.[3] This technical guide provides an in-depth exploration of the diverse biological activities of nicotinic acid derivatives, moving beyond their classical role in dyslipidemia to encompass their significant anti-inflammatory, anticancer, and neuroprotective properties. We will dissect the core molecular mechanisms, present validated experimental protocols for their evaluation, and offer insights into the causality behind methodological choices, providing a rigorous resource for researchers, scientists, and drug development professionals.
Introduction: Beyond a Vitamin
Nicotinic acid is a water-soluble vitamin essential for numerous redox reactions central to energy metabolism.[2][4] However, its pharmacological utility, particularly in the treatment of dyslipidemia, stems from its ability to modulate lipid profiles at doses far exceeding daily nutritional requirements.[3][5] This activity led to the discovery of its primary molecular target, the G-protein coupled receptor HCAR2 (formerly GPR109A), which is highly expressed in adipocytes and various immune cells.[6][7][8] The elucidation of this receptor-ligand interaction has unlocked a deeper understanding of niacin's pleiotropic effects and has catalyzed the development of novel derivatives. These derivatives aim to optimize therapeutic efficacy while mitigating undesirable side effects, such as the characteristic cutaneous flushing.[5][9] This guide will navigate the key signaling pathways and provide the technical framework to investigate the expanding therapeutic potential of this versatile class of compounds.
The Central Mechanism: HCAR2 Signaling
The majority of nicotinic acid's pharmacological effects are mediated through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[7][8][9] Understanding this pathway is critical for any investigation into its derivatives.
Mechanism of Action:
Binding and Activation: Nicotinic acid binds to HCAR2 on the surface of cells, primarily adipocytes and immune cells like macrophages and neutrophils.[5][6][7]
G-Protein Coupling: This binding event activates an associated inhibitory G-protein (Gi).[5][7]
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[5]
cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
Downstream Effects: The reduction in cAMP has cell-type-specific consequences:
In Adipocytes: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). This leads to decreased lipolysis, reducing the release of free fatty acids (FFAs) into circulation.[5][8] The liver then has less substrate for triglyceride and VLDL synthesis, ultimately lowering LDL cholesterol levels.[1][5][10]
In Immune Cells: The signaling cascade can suppress inflammatory responses, a topic explored in a later section.
Diagram: HCAR2 Signaling Pathway in Adipocytes
Caption: Canonical HCAR2 signaling cascade initiated by nicotinic acid derivatives in adipocytes.
Key Biological Activities and Evaluation Methodologies
Anti-Inflammatory Activity
Beyond lipid modulation, nicotinic acid derivatives exert potent anti-inflammatory effects, representing a significant area for therapeutic development.[11] This activity is also mediated by HCAR2 but involves distinct downstream pathways in immune cells.[6][12]
Mechanistic Insights:
Activation of HCAR2 on macrophages and monocytes has been shown to inhibit the NF-κB signaling pathway.[11][13] This occurs through the suppression of IKKβ and IκB-α phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[11][13] The result is a significant reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[11][13][14] Studies have demonstrated that nicotinic acid can suppress chemokine expression in adipocytes and reduce macrophage recruitment to atherosclerotic plaques, an effect that is absent in HCAR2-deficient mice.[6][14]
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol details a robust method for screening the anti-inflammatory potential of nicotinic acid derivatives using a macrophage cell line. The core principle is to induce an inflammatory response with Lipopolysaccharide (LPS) and measure the ability of the test compound to inhibit the production of a key inflammatory mediator, Nitric Oxide (NO).
Objective: To quantify the inhibition of LPS-induced Nitric Oxide production in RAW 264.7 macrophage cells.
Causality: RAW 264.7 cells are a standard model for macrophage-mediated inflammation. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a strong inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.[15] Measuring nitrite, a stable metabolite of NO, provides a reliable proxy for iNOS activity and the inflammatory state.
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. This ensures cells are in a healthy, receptive state for treatment.
Compound Treatment:
Prepare serial dilutions of the nicotinic acid derivative in culture medium.
Remove the old medium from the cells and add the medium containing the test compounds. Pre-incubate for 1-2 hours. This allows the compound to enter the cells and engage its target before the inflammatory stimulus.
Inflammatory Stimulation:
Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).
Incubate the plate for 24 hours at 37°C. This duration is optimal for maximal iNOS expression and NO production.
Nitrite Quantification (Griess Assay):
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A purple color will develop in the presence of nitrite.
Data Acquisition & Analysis:
Measure the absorbance at 540 nm using a microplate reader.
Create a standard curve using known concentrations of sodium nitrite.
Calculate the nitrite concentration in each sample and determine the percentage inhibition relative to the LPS-only control.
Self-Validation: Always run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cell death.
Diagram: Workflow for In Vitro Anti-inflammatory Screening
Caption: Experimental workflow for screening anti-inflammatory effects of nicotinic acid derivatives.
Anticancer Activity
Emerging research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[16][17][18][19] The pyridine ring of nicotinic acid serves as a valuable scaffold in medicinal chemistry for developing compounds with cytotoxic properties against various cancer cell lines.[16][17]
Mechanistic Insights:
The mechanisms are diverse and depend on the specific structural modifications of the nicotinic acid molecule. Some derivatives function as inhibitors of key signaling pathways involved in cancer progression. For instance, certain novel derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[20] One study identified a compound (5c) that not only inhibited VEGFR-2 but also induced apoptosis, evidenced by a significant increase in caspase-3 levels.[20] Other derivatives are being investigated for their ability to inhibit enzymes like poly (ADP-ribose) polymerase (PARP) or to modulate cellular metabolism in a way that is detrimental to cancer cells.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a fundamental, colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.[21][22][23]
Objective: To determine the concentration at which a nicotinic acid derivative reduces the viability of a cancer cell population by 50% (IC50).
Causality: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[21][22][23] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[22] A reduction in the purple signal in treated wells compared to control wells indicates a loss of cell viability.
Seed a chosen cancer cell line (e.g., HCT-15, PC-3) into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
Incubate overnight (18-24 hours) to allow for cell attachment and recovery.
Compound Application:
Prepare a range of concentrations of the test derivative using serial dilutions.
Add 100 µL of the compound-containing media to the respective wells. Include a vehicle-only control.
Incubate for a specified duration (e.g., 48 or 72 hours), which should be sufficient to observe effects on cell proliferation or viability.
MTT Addition:
After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well.[21][22]
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
Solubilization:
The formazan crystals are insoluble. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[21][24]
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[22]
Data Acquisition:
Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[21] A reference wavelength of >650 nm can be used to subtract background noise.[21][22]
Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Table 1: Example activity data for select nicotinic acid derivatives from literature.
Neuroprotective Activity
Niacin and its derivatives play a critical role in the central nervous system (CNS) as key mediators of neuronal development and survival.[2][27] There is growing evidence for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in ischemic injury.[2][27][28][29]
Mechanistic Insights:
The neuroprotective mechanisms are multifaceted. In the context of Alzheimer's disease, HCAR2 is robustly induced in microglia surrounding amyloid plaques.[28] Activation of HCAR2 by niacin enhances the microglial response to amyloid pathology, including increasing the uptake (phagocytosis) of amyloid-β.[28] Genetic inactivation of HCAR2 in a mouse model of Alzheimer's exacerbated the disease pathology.[28] Furthermore, nicotinamide, another vitamer, can inhibit the enzyme PARP. Overactivation of PARP in response to DNA damage (e.g., from oxidative stress or ischemia) can deplete cellular NAD+ and ATP, leading to cell death. By inhibiting PARP, nicotinamide helps preserve cellular energy stores and protect neurons.[27]
Other Biological Activities
The versatility of the nicotinic acid scaffold has led to the discovery of derivatives with a range of other important biological functions.
Antimicrobial Activity: Several novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.95 µg/mL.[25][26]
Lipid-Lowering Effects: This is the classical and most well-known activity. By activating HCAR2 in adipocytes, nicotinic acid and its analogs reduce FFA mobilization, leading to decreased hepatic synthesis of VLDL and LDL and an increase in HDL cholesterol.[1][3][10][30] This makes them valuable agents in the management of dyslipidemia.[31]
Experimental Protocol: In Vivo Dyslipidemia Model
To evaluate the classical lipid-lowering effects of novel derivatives, an in vivo model is essential. Diet-induced models in rodents are standard in the field.[32][33]
Objective: To assess the ability of a nicotinic acid derivative to improve the plasma lipid profile in a diet-induced dyslipidemia model.
Causality: Feeding rodents a high-fat or high-cholesterol diet disrupts normal lipid metabolism, leading to elevated plasma levels of total cholesterol, triglycerides, and LDL, mimicking human dyslipidemia.[34][35] Genetically modified models, such as ApoE-/- or LDLR-/- mice, are also commonly used as they are more susceptible to developing atherosclerosis.[35]
Abbreviated Methodology:
Animal Model Selection: Choose an appropriate model, such as C57BL/6 mice, ApoE-/- mice, or Syrian hamsters.[34][35]
Induction of Dyslipidemia: Acclimatize animals and then feed them a high-fat/high-cholesterol diet for a period of 8-12 weeks to establish a dyslipidemic phenotype.[34][35]
Treatment: Administer the test derivative orally or via injection daily for 2-4 weeks. Include a vehicle control group and a positive control group (e.g., atorvastatin or fenofibrate).[34]
Sample Collection: At the end of the treatment period, collect blood samples after fasting.
Biochemical Analysis: Analyze plasma samples for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
Data Analysis: Compare lipid levels between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in atherogenic lipids (Total Cholesterol, LDL, Triglycerides) and/or an increase in HDL demonstrates efficacy.
Future Directions and Conclusion
The study of nicotinic acid derivatives is a dynamic and expanding field. While their role in managing dyslipidemia is well-established, their potential as anti-inflammatory, anticancer, and neuroprotective agents is becoming increasingly evident. The key to future development lies in structure-activity relationship (SAR) studies aimed at designing derivatives with enhanced target specificity and improved side-effect profiles. For example, developing HCAR2 agonists that are biased towards Gi signaling without strongly recruiting β-arrestin may provide a path to potent therapeutic effects without the problematic flushing side effect.[9] The methodologies outlined in this guide provide a robust framework for researchers to screen novel compounds, elucidate their mechanisms of action, and validate their therapeutic potential across a spectrum of diseases. The versatility of the nicotinic acid scaffold ensures that it will remain a fertile ground for drug discovery for years to come.
References
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. [Link]
Khanna, A. K., et al. (2003). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Experimental Biology. [Link]
Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis. [Link]
de Campos, Z. G., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Reports. [Link]
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]
Assay systems for measurement of anti-inflammatory activity. (n.d.). PubMed. [Link]
Moutinho, M., et al. (2022). The niacin receptor HCAR2 modulates microglial response and limits disease progression in a mouse model of Alzheimer's disease. Science Translational Medicine. [Link]
Szałkowska, D., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. [Link]
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). ResearchGate. [Link]
Knowles, H. J., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
Selecting an Appropriate Animal Model for Dyslipidemia. (2023). Semantic Scholar. [Link]
Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. [Link]
El-Naggar, M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Applied Pharmaceutical Science. [Link]
Szałkowska, D., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]
Knowles, H. J., et al. (2011). Anti-inflammatory Effects of Nicotinic Acid: Mechanisms of Action in Human Monocytes. Circulation. [Link]
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). Ingenta Connect. [Link]
Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
Fricker, R. A., et al. (2018). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. Nutrients. [Link]
Fang, L. (2016). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Cardiovascular Medicine. [Link]
Review Article on Animal Models in Preclinical Research in Hyperlipidemia. (2023). International Journal of Pharmaceutical Erudition. [Link]
Nicotinic acid – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Wang, M., et al. (2026). Niacin Mitigates Cyclophosphamide-Induced Immunosuppression by Maintaining Intestinal Homeostasis and Regulating the HCAR2/NLRP3 and PTGS2/PGE2 Signaling Pathways. MDPI. [Link]
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
HCAR2 Membrane Protein Introduction. (2018). Creative Biolabs. [Link]
Application Notes & Protocols: Ethyl 6-hydroxy-5-iodonicotinate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Ethyl 6-hydroxy-5-iodonicotinate In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. Pharmaceutical intermediates are th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Ethyl 6-hydroxy-5-iodonicotinate
In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. Pharmaceutical intermediates are the foundational building blocks that enable this exploration.[1][2] Ethyl 6-hydroxy-5-iodonicotinate (CAS No: 160729-80-6) has emerged as a particularly valuable scaffold in medicinal chemistry.[3] Its structure is a masterful convergence of functionalities, offering chemists multiple, orthogonal handles for molecular elaboration.
The strategic utility of this intermediate stems from three key structural features:
The Pyridine Core: A privileged heterocycle present in numerous approved drugs, known for its ability to engage in hydrogen bonding and other key biological interactions.
The Iodo Group (C5): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Its reactivity, particularly in comparison to bromo or chloro substituents, allows for milder reaction conditions, making it ideal for complex molecule synthesis.[4] This position is the primary site for introducing significant molecular diversity.
The Hydroxyl Group (C6): A versatile functional group that can act as a hydrogen bond donor or be further functionalized through etherification, esterification, or conversion to other leaving groups.
The Ethyl Ester (C3): Provides a site for hydrolysis and subsequent amide bond formation, a cornerstone of medicinal chemistry for modulating solubility and target engagement.
This guide provides an in-depth exploration of Ethyl 6-hydroxy-5-iodonicotinate, detailing its properties, applications, and field-proven protocols for its use in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Sonogashira couplings.
Physicochemical Properties & Characterization
A thorough understanding of the starting material is critical for reproducible and successful synthesis.
NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and purity of the starting material.
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and assess purity.
HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment.
Core Applications in Drug Discovery: A Versatile Scaffold
Ethyl 6-hydroxy-5-iodonicotinate is a key intermediate for building complex molecules, particularly those targeting the central nervous system (CNS) and for use as anti-inflammatory or anticancer agents.[5][6] Its unique substitution pattern makes it an ideal precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.[6]
The true power of this intermediate lies in its capacity for sequential, regioselective functionalization, as illustrated below.
Caption: Synthetic pathways using the intermediate.
A prime example of its application is in the synthesis of selective Poly-ADP-ribose-polymerase (PARP) inhibitors. For instance, the core of AZD5305, a potent and selective PARP1 inhibitor, utilizes a related naphthyridinone scaffold, which can be constructed from intermediates like Ethyl 6-hydroxy-5-iodonicotinate.[7] The ability to introduce specific aryl groups via Suzuki coupling is critical for achieving the desired target engagement and selectivity profile.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be robust and reproducible, providing detailed steps and the scientific rationale behind them.
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable in medicinal chemistry.[8][9] This protocol details the coupling of an arylboronic acid to the 5-position of the pyridine ring.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
Reagent Preparation: In a flame-dried Schlenk flask, combine Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(OAc)₂ (2-5 mol%) with a supporting phosphine ligand like SPhos or XPhos (4-10 mol%).
Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium(0) species and facilitate the oxidative addition step, which is often rate-limiting.[10]
Solvent & Degassing: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[11]
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[12] This is invaluable for creating rigid linkers in molecules or as precursors for further transformations.
Step-by-Step Methodology:
Reagent Preparation: To a degassed solution of Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv) in a suitable solvent mixture like THF and triethylamine (Et₃N) (e.g., 2:1 v/v), add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
Scientist's Note: Triethylamine acts as both the base and a solvent. It is crucial for neutralizing the HI byproduct and facilitating the catalytic cycle.[13]
Co-catalyst Addition: Add the copper(I) iodide (CuI) co-catalyst (2-4 mol%).
Rationale: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[12] While copper-free Sonogashira reactions exist, the copper-catalyzed variant is often faster and more general.[4]
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-16 hours. Monitor progress by TLC or LC-MS.[13]
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate or dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Ethyl 6-hydroxy-5-iodonicotinate stands out as a high-value, versatile intermediate in pharmaceutical research. Its well-defined reactive sites allow for the predictable and efficient construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings provide a robust framework for researchers to leverage this building block in their drug discovery programs. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the strategic use of pre-functionalized intermediates like Ethyl 6-hydroxy-5-iodonicotinate will remain a cornerstone of successful medicinal chemistry campaigns, shortening timelines from hit identification to lead optimization.
References
MySkinRecipes. Ethyl 6-(hydroxymethyl)-5-methylnicotinate. Available from: [Link]
Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020). Available from: [Link]
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Available from: [Link]
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Available from: [Link]
Google Patents. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
Wikipedia. Sonogashira coupling. Available from: [Link]
National Center for Biotechnology Information. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
PubChem. Ethyl 5-iodo-6-methoxypicolinate. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
PubMed. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021). Available from: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
Drug Target Review. Researchers synthesise potential anticancer compounds. (2021). Available from: [Link]
ResearchGate. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2026). Available from: [Link]
MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026). Available from: [Link]
National Center for Biotechnology Information. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Available from: [Link]
Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 6-hydroxy-5-iodonicotinate
Abstract This comprehensive guide provides detailed protocols and expert insights for the chemical modification of Ethyl 6-hydroxy-5-iodonicotinate, a versatile heterocyclic building block in medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed protocols and expert insights for the chemical modification of Ethyl 6-hydroxy-5-iodonicotinate, a versatile heterocyclic building block in medicinal chemistry and materials science. The strategic location of the iodo, hydroxy, and ester functionalities allows for a diverse range of derivatizations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. This document outlines robust methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents at the C-5 position. Furthermore, potential modifications of the 6-hydroxy group are discussed. Each protocol is presented with a focus on the underlying chemical principles, optimization strategies, and troubleshooting, to empower researchers in the synthesis of novel nicotinic acid derivatives.
Introduction: The Synthetic Potential of Ethyl 6-hydroxy-5-iodonicotinate
Ethyl 6-hydroxy-5-iodonicotinate is a highly functionalized pyridine derivative poised for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, further influenced by the ester group, activates the C-I bond for oxidative addition in palladium-catalyzed cycles.[1] The 6-hydroxy group introduces the possibility of tautomerism and can be exploited for further functionalization or can influence the reactivity of the adjacent C-5 position. The ethyl ester at the C-3 position offers a handle for hydrolysis, amidation, or other modifications to the carboxylic acid moiety.[2][3] This unique combination of reactive sites makes Ethyl 6-hydroxy-5-iodonicotinate a valuable scaffold for the generation of compound libraries in drug discovery and for the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
The carbon-iodine bond at the C-5 position is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with a potentially coordinating substrate like a hydroxypyridine.[1]
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and a variety of aryl, heteroaryl, vinyl, or alkyl groups using organoboron reagents.[4][7]
Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. For electron-deficient pyridines, the use of bulky, electron-rich phosphine ligands is often beneficial to promote the oxidative addition and reductive elimination steps.[1]
Ligand: Ligands such as triphenylphosphine (PPh₃) are standard, but more specialized ligands like SPhos or XPhos may be necessary for challenging couplings, as they can enhance catalyst stability and activity.[1]
Base: A base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, can significantly impact the reaction outcome.[1] Stronger bases may be required for less reactive boronic acids.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[1] Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
To an oven-dried Schlenk flask, add Ethyl 6-hydroxy-5-iodonicotinate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[2][8]
Coupling Partner
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equivalents)
Solvent
Temperature (°C)
Time (h)
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
K₂CO₃ (2.5)
Dioxane/H₂O
90
12
4-Methoxyphenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (3.0)
Toluene/H₂O
100
8
Thiophene-2-boronic acid
PdCl₂(dppf) (3)
-
Cs₂CO₃ (2.0)
DMF
95
16
Note: This table presents generalized conditions based on literature for similar substrates. Optimization for Ethyl 6-hydroxy-5-iodonicotinate may be required.[1][8]
Sonogashira Coupling: Formation of C-C Bonds with Terminal Alkynes
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and materials science.[9][10]
Catalyst System: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] Copper-free Sonogashira couplings are also possible to avoid the homocoupling of alkynes (Glaser coupling).[9]
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used. It acts as both a base to deprotonate the terminal alkyne and as a solvent.
Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself.
In a Schlenk flask, dissolve Ethyl 6-hydroxy-5-iodonicotinate (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., DMF or THF).
Add the base (e.g., triethylamine, 2.0-3.0 eq.).
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with aqueous NH₄Cl solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography.[11]
Role of Ethyl 6-hydroxy-5-iodonicotinate in synthesizing complex heterocyclic compounds
Application Note: Strategic Utilization of Ethyl 6-hydroxy-5-iodonicotinate in the Synthesis of Complex Fused Heterocycles and Medicinal Scaffolds Target Audience: Discovery Chemists, Process Development Scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Ethyl 6-hydroxy-5-iodonicotinate in the Synthesis of Complex Fused Heterocycles and Medicinal Scaffolds
Target Audience: Discovery Chemists, Process Development Scientists, and Medicinal Chemistry Researchers.
Molecular Architecture & Reactivity Profile
Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6)[1] is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for constructing complex, multi-ring heterocyclic systems[2]. In solution, this compound exists in a tautomeric equilibrium with its pyridone form (ethyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate)[1]. This structural duality provides three orthogonal sites for chemical functionalization:
C5-Iodine (Soft Electrophile): The iodine atom is highly susceptible to oxidative addition by low-valent transition metals (Pd(0), Cu(I)). Because iodine is a superior leaving group compared to bromine or chlorine, it enables cross-coupling reactions under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule[3].
C6-Hydroxyl/Oxo (Nucleophilic Center): The tautomeric oxygen can act as an internal nucleophile. When paired with an appropriate electrophile appended to the C5 position, it facilitates rapid intramolecular ring closure to form fused bicyclic or tricyclic systems (e.g., oxathiinopyridines or furopyridines)[3].
C3-Ethyl Ester (Electron Withdrawing): This group activates the pyridine core, lowering the LUMO energy to accelerate cross-coupling, while also serving as a synthetic handle for downstream amidation, reduction, or hydrolysis.
Fig 1. Mechanistic logic and regioselective functionalization pathways of the scaffold.
Workflow: Synthesis of Fused Oxathiinopyridines
A premier application of this scaffold is the synthesis of tricyclic nitrogen-containing compounds, such as pyrrolo[3,2,1-ij]quinoline-4-one derivatives, which are potent anti-tuberculosis agents[3]. The construction of the core [1,4]oxathiino[2,3-b]pyridine system is achieved via a highly strategic two-step protocol: a Copper-catalyzed C-S coupling followed by an intramolecular Mitsunobu cyclization[3].
Fig 2. Two-step experimental workflow for synthesizing fused oxathiinopyridine derivatives.
Protocol 2.1: Copper-Catalyzed Thioetherification
Objective: Chemoselective installation of a 2-hydroxyethylthio group at the C5 position.
Causality & Design: Copper(I) iodide is utilized because, according to Hard-Soft Acid-Base (HSAB) theory, the soft Cu(I) center preferentially coordinates with the soft sulfur nucleophile (2-mercaptoethanol) and inserts into the soft C-I bond. Potassium carbonate (
) is selected over stronger bases (like NaH) to selectively deprotonate the thiol without causing competitive N-alkylation of the pyridone ring.
Step-by-Step Methodology:
Charge a flame-dried Schlenk flask with Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv), CuI (0.1 equiv), and
(2.0 equiv).
Evacuate and backfill the flask with Argon three times to prevent oxidative disulfide formation.
Add anhydrous DMF (to ensure solubility of the polar pyridone), followed by 2-mercaptoethanol (1.2 equiv).
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material (m/z 294
) is fully consumed, yielding the intermediate Ethyl 5-[(2-hydroxyethyl)thio]-6-oxo-1,6-dihydro-3-pyridinecarboxylate (m/z 244 )[3].
Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine to remove DMF, dry over
Objective: Ring closure to form Ethyl 2,3-dihydro[1,4]oxathiino[2,3-b]pyridine-7-carboxylate[3].
Causality & Design: The Mitsunobu reaction is ideal here. Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) activate the primary alcohol of the newly installed thioether side-chain, converting it into an excellent leaving group (an oxyphosphonium ion). The C6-pyridone oxygen, acting as an internal nucleophile, attacks the activated carbon, displacing triphenylphosphine oxide to form the fused ring. DIAD is preferred over DEAD due to its superior thermal stability and safety profile.
Step-by-Step Methodology:
Dissolve the intermediate from Protocol 2.1 (1.0 equiv) and
(1.5 equiv) in anhydrous THF under Argon.
Cool the mixture to 0 °C using an ice bath to control the exothermic betaine formation.
Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Monitor via FT-IR and TLC. The broad O-H stretch (~3300
) of the primary alcohol must completely disappear. TLC (Hexane:EtOAc 1:1) should show a new, less polar spot due to the loss of the hydrogen-bonding hydroxyl group.
Concentrate the mixture in vacuo. Purify via silica gel chromatography to isolate the fused tricyclic precursor (Typical yield: 52%)[3].
Quantitative Data Presentation
To assist in reaction planning, the following table summarizes the optimized quantitative parameters for various functionalizations of the Ethyl 6-hydroxy-5-iodonicotinate scaffold based on empirical pharmaceutical development data.
Reaction Type
Catalyst System
Base
Solvent System
Temp (°C)
Typical Yield
Target Scaffold
C-S Thioetherification
CuI (10 mol%)
DMF
90
88%
C5-Alkylthio pyridones
Mitsunobu Cyclization
/ DIAD
None
THF
0 to RT
52%
Fused Oxathiinopyridines
Suzuki-Miyaura Coupling
(5 mol%)
1,4-Dioxane /
85
75-85%
C5-Aryl pyridones
Sonogashira Coupling
/ CuI
DMF
65
70-80%
C5-Alkynyl pyridones
Table 1. Comparative reaction parameters and expected yields for the orthogonal functionalization of Ethyl 6-hydroxy-5-iodonicotinate.
Harnessing Intramolecular Power: Principles and Protocols of the Iodolactonization Reaction
An Application Guide for Researchers This guide provides an in-depth exploration of the iodolactonization reaction, a cornerstone of synthetic organic chemistry. We will delve into the fundamental principles, mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
This guide provides an in-depth exploration of the iodolactonization reaction, a cornerstone of synthetic organic chemistry. We will delve into the fundamental principles, mechanistic nuances, and the profound impact of substrate structure on reaction outcomes. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the strategic reasoning behind them, ensuring both technical accuracy and field-proven insights.
The Principle of Electrophilic Cyclization: An Introduction
First reported by M. J. Bougault in 1904, iodolactonization is an intramolecular electrophilic cyclization that constructs a lactone (a cyclic ester) by adding an oxygen and an iodine atom across a carbon-carbon double bond.[1] It is a powerful variant of the halohydrin formation reaction, valued for its mild conditions and the introduction of a versatile iodine atom into the product, which can serve as a handle for further synthetic transformations.[1][2]
The reaction has been instrumental in the total synthesis of numerous complex natural products, including prostaglandins, the tumor growth inhibitors vernolepin and vernomenin, and the pancreatic lipase inhibitor vibralactone.[1][3] Its ability to establish critical stereochemical configurations makes it an invaluable tool in modern organic synthesis and medicinal chemistry.[1]
Reaction Mechanism: A Stepwise Walkthrough
The iodolactonization reaction proceeds through a well-established mechanism involving an iodonium ion intermediate. Understanding this pathway is critical to predicting and controlling the reaction's stereochemical and regiochemical outcomes.
The process unfolds in three key stages:
Carboxylate Formation: The reaction is typically performed under mildly basic conditions, often using sodium bicarbonate (NaHCO₃).[2][4] The base deprotonates the carboxylic acid, increasing the nucleophilicity of the carboxylate oxygen, which is essential for the subsequent ring-closing step.[5]
Iodonium Ion Formation: The electron-rich alkene attacks the electrophilic iodine (I₂), forming a cyclic, three-membered iodonium ion intermediate.[1][2][5] This intermediate is positively charged and highly reactive.
Intramolecular Nucleophilic Attack: The pendant carboxylate group acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion.[1][2] This attack proceeds in an Sₙ2-like fashion, leading to an inversion of stereochemistry at the attacked carbon.[2][6][7] The result is an anti-addition of the oxygen and iodine atoms across the former double bond, which dictates the diastereoselectivity of the final product.[2]
Caption: General mechanism of the iodolactonization reaction.
Influence of Substrate on Reaction Outcome
The structure of the starting unsaturated carboxylic acid profoundly dictates the regioselectivity, stereoselectivity, and even the feasibility of the reaction. Key structural features must be considered during substrate design and reaction planning.
Substrate Feature
Influence on Reaction Outcome
Rationale & Governing Principles
Position of Alkene
Determines the size of the resulting lactone ring. γ,δ-Unsaturated acids typically form five-membered (γ-lactone) rings.
Governed by Baldwin's Rules for ring closure. The 5-exo-tet cyclization (forming a five-membered ring where the C-I bond is exocyclic) is kinetically favored over the 6-endo-tet cyclization (forming a six-membered ring where the C-I bond would be endocyclic).[1][8] Five-membered ring formation is also entropically more favorable.[8]
Alkene Substitution
The intramolecular attack preferentially occurs at the more substituted carbon of the iodonium ion.
The more substituted carbon can better stabilize the partial positive charge in the transition state, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][8]
Existing Stereocenters
Pre-existing stereocenters, particularly those adjacent to the double bond, can direct the facial selectivity of the iodine addition and subsequent cyclization.
The substrate adopts a preferred conformation to minimize steric hindrance, exposing one face of the alkene to the electrophilic iodine. This substrate control can lead to high diastereoselectivity.[1][6]
Reaction Conditions
Reaction time and temperature can be adjusted to favor either the kinetic or thermodynamic product.
Shorter reaction times and lower temperatures favor the kinetically controlled product (often the cis-lactone).[9] Longer reaction times and higher temperatures allow the reaction to equilibrate to the more stable thermodynamically controlled product (often the trans-lactone).[9][10]
Allenic Substrates
Allenoic acids can also undergo iodolactonization, yielding vinyl-iodolactones. This expands the scope to include different ring sizes, including medium-sized rings (7- to 9-membered).[11][12][13]
The reaction proceeds via electrophilic addition to one of the double bonds of the allene, followed by intramolecular attack, offering pathways to highly functionalized and structurally diverse lactones.[12][13]
Experimental Protocol: Kinetic vs. Thermodynamic Control
This section provides a detailed, self-validating protocol for the iodolactonization of 3-phenyl-4-pentenoic acid, adapted from a verified Organic Syntheses procedure.[10] It illustrates how to selectively form either the cis or trans diastereomer by manipulating the reaction conditions.
Workflow Rationale: The choice between kinetic and thermodynamic control is a critical decision point. Kinetic control aims to trap the first-formed, faster-forming product, while thermodynamic control allows the system to reach its lowest energy state, favoring the most stable product.
Caption: Experimental workflow for selective iodolactonization.
Procedure 1: Kinetically Controlled Synthesis of cis-Iodolactone [10]
Setup: In a 250-mL round-bottomed flask, dissolve 3-phenyl-4-pentenoic acid (e.g., 10.0 g, 56.7 mmol) in 100 mL of dichloromethane.
Base Addition: Add a solution of sodium bicarbonate (14.3 g, 170 mmol) in 100 mL of water. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
Causality: The base ensures the carboxylic acid is deprotonated to the more nucleophilic carboxylate, a prerequisite for cyclization. Cooling slows the reaction rates and prevents equilibration to the thermodynamic product.
Iodine Addition: Slowly add a solution of iodine (21.6 g, 85.1 mmol) and potassium iodide (28.3 g, 170 mmol) in 50 mL of water.
Reaction: Stir the mixture vigorously at 0 °C for 6 hours.
Workup: Proceed to Part C. This procedure typically yields a product with a high cis:trans ratio (e.g., 15:1).
Procedure 2: Thermodynamically Controlled Synthesis of trans-Iodolactone [10]
Setup & Base Addition: Follow steps 1 and 2 from the kinetic procedure.
Iodine Addition: Add solid iodine (15.8 g, 62.4 mmol) directly to the biphasic mixture at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
Causality: The extended reaction time and higher temperature provide the energy for the initial kinetic product to revert to the iodonium intermediate and re-cyclize, eventually settling as the more stable trans isomer.
Workup: Proceed to Part C. This procedure yields the trans isomer with excellent selectivity (e.g., >98:2).
Part C: Workup and Purification[10]
Quenching: Separate the layers in a separatory funnel. Wash the organic phase with 10% aqueous sodium thiosulfate solution until the color of iodine is completely discharged. This step removes unreacted I₂.
Washing: Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a solid or semi-solid. Purify by recrystallization from a suitable solvent (e.g., diisopropyl ether) to obtain the pure iodolactone.
Applications in Drug Development and Biological Systems
The utility of iodolactonization extends beyond a synthetic curiosity; it is a key reaction for producing molecules with significant biological activity.
Synthesis of Bioactive Molecules: As mentioned, the reaction is a critical step in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects, and complex antitumor agents like vernolepin.[1][3]
Direct Biological Activity of Iodolactones: The products of iodolactonization are not merely intermediates. Certain iodolactones exhibit potent biological effects.
Antiproliferative and Pro-apoptotic Effects: An iodinated derivative of arachidonic acid, 6-iodolactone (6-IL), has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and thyroid cancer.[14][15][16] This has led to the proposal of using molecular iodine as a coadjuvant therapy, where it is converted in situ to the active 6-IL within tumor cells, which are often rich in the arachidonic acid precursor.[16]
Antimicrobial Properties: Certain synthetic β-aryl-δ-iodo-γ-lactones have demonstrated bactericidal activity against strains like Proteus mirabilis and Bacillus cereus.[17]
This dual role—as a strategic synthetic tool and as a source of bioactive compounds—cements the iodolactonization reaction as a vital technique in the arsenal of medicinal chemists and drug development professionals.
References
Iodolactonization - Wikipedia. Available at: [Link]
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Stereoselectivity of ring closure in intramolecular iodolactonisation. (2020, November 12). Stack Exchange. Available at: [Link]
Catalytic enantioselective iodolactonization reactions - Organic & Biomolecular Chemistry (RSC Publishing). (2019, February 19). DOI:10.1039/C8OB03160F. Available at: [Link]
Iodolactone formation with mechanism by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). (2022, January 12). YouTube. Available at: [Link]
Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies | Request PDF. ResearchGate. Available at: [Link]
Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PMC - NIH. Available at: [Link]
Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. (2022, June 08). RSC Publishing. Available at: [Link]
trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE - Organic Syntheses Procedure. Available at: [Link]
(PDF) Iodolactonization: Past and Present Examples - ResearchGate. (2025, November 03). Available at: [Link]
Iodolactonization and Iodoetherification of β,γ-Unsaturated Acids and Alcohols Using FeCl3 and NaI | Request PDF - ResearchGate. Available at: [Link]
Organic & Biomolecular Chemistry - RSC Publishing. (2024, February 24). Available at: [Link]
Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation of 2,3-Allenoates with I2. Organic Chemistry Portal. Available at: [Link]
Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. (2018, December 18). Stack Exchange. Available at: [Link]
Iodolactonization of 4,5-disubstituted 2-(trimethylsilylmethyl)- and 2-methyl-penta-2,4-dienoic acids. Bull. Chem. Soc. Jpn., 72, 1583. Available at: [Link]
Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC. (2020, November 24). NIH. Available at: [Link]
6-Iodolactone, key mediator of antitumoral properties of iodine | Request PDF. ResearchGate. Available at: [Link]
The role of iodine and δ-iodolactone in growth and apoptosis of malignant thyroid epithelial cells and breast cancer cells - Semantic Scholar. Available at: [Link]
6-iodolactone, key mediator of antitumoral properties of iodine - PubMed. (2014, July 10). Available at: [Link]
Application Note: Enzymatic Transformations of Nicotinic Acid Esters
Protocols for Biocatalytic Synthesis and Prodrug Activation Introduction & Rationale Nicotinic acid (niacin) and its derivatives are foundational to cellular metabolism, serving as precursors for nicotinamide adenine din...
Author: BenchChem Technical Support Team. Date: March 2026
Protocols for Biocatalytic Synthesis and Prodrug Activation
Introduction & Rationale
Nicotinic acid (niacin) and its derivatives are foundational to cellular metabolism, serving as precursors for nicotinamide adenine dinucleotide (NAD+) and acting as potent therapeutic agents. However, the high polarity of free nicotinic acid limits its bioavailability and solubility in lipophilic delivery vehicles (e.g., fluorocarbon liquids for pulmonary administration)[1].
To overcome these physicochemical barriers, nicotinic acid esters (e.g., methyl, ethyl, or fluorobutyl nicotinates) are extensively utilized as prodrugs and synthetic intermediates. Enzymatic transformations of these esters fall into two critical categories for drug development:
In Vitro/In Vivo Hydrolysis (Prodrug Activation): Utilizing esterases to cleave the ester bond, releasing the active nicotinic acid payload in physiological environments[2].
Biocatalytic Transesterification: Utilizing lipases in non-aqueous media to synthesize complex, sterically hindered nicotinic acid derivatives (e.g., isopropyl nicotinates or carbohydrate esters) with high regioselectivity and mild reaction conditions[3].
This application note provides validated protocols and mechanistic insights for executing both esterase-mediated hydrolysis and lipase-catalyzed transesterification of nicotinic acid esters.
Mechanistic Insights: The "Why" Behind the Workflows
Prodrug Activation via Carboxylesterases
The bioreversion of nicotinic acid ester prodrugs relies on the nucleophilic attack of the ester carbonyl by the catalytic serine residue in the active site of carboxylesterases (e.g., Porcine Liver Esterase, PLE).
Steric Hindrance: The architecture of the ester's alkyl chain dictates the hydrolysis rate. While straight-chain and fluorinated esters (e.g., fluorobutyl nicotinate) undergo rapid enzymatic cleavage—accelerated by a factor of over 200 compared to chemical hydrolysis—branched alkyl chains significantly decrease the rate of enzymatic hydrolysis due to steric clashes within the enzyme's binding pocket[1],[2].
Solvent Considerations: Because highly lipophilic esters exhibit poor aqueous solubility, in vitro assays require carefully calibrated cosolvents (e.g., 5–15% acetone) that maintain substrate solubility without inducing enzyme denaturation[1].
Biocatalytic Transesterification via Lipases
Chemical esterification often requires harsh mineral acids that can degrade sensitive functional groups. Conversely, biocatalytic transesterification employs immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym® 435) in organic solvents[3].
Thermodynamic Control: By operating in anhydrous organic solvents (e.g., toluene) and utilizing molecular sieves, water is eliminated from the system. This prevents competitive hydrolysis, shifting the equilibrium entirely toward the desired transesterified product.
Enzyme Immobilization: Immobilizing CALB on an acrylic resin enhances its thermal stability (allowing reactions at 50–60°C) and enables simple mechanical recovery of the catalyst via filtration[3].
Quantitative Data Summary
The following table summarizes the key kinetic and yield parameters for enzymatic reactions involving nicotinic acid esters.
Reaction Type
Substrate
Enzyme System
Key Parameter / Observation
Ref
Hydrolysis
Fluorobutyl nicotinate
Porcine Liver Esterase (PLE)
>200-fold acceleration vs. physiological chemical hydrolysis.
Protocol 1: In Vitro Bioreversion Assay of Nicotinic Acid Ester Prodrugs
This protocol models the in vivo activation of lipophilic prodrugs using PLE, a robust surrogate for human hepatic and plasma esterases.
Reagents & Materials:
0.02 M Phosphate buffer (pH 7.4, ionic strength 0.1)
Porcine Liver Esterase (PLE) suspension
Nicotinic acid ester stock solution (dissolved in HPLC-grade acetone)
Cold Acetonitrile (ACN) for quenching
Step-by-Step Methodology:
Enzyme Preparation: Dilute the PLE suspension in the 0.02 M phosphate buffer. Pre-incubate the enzyme solution in a thermomixer at 37°C for 60 minutes to ensure thermal equilibration and baseline activity[1].
Substrate Spiking: Initiate the reaction by adding the nicotinic acid ester stock to the enzyme solution. Ensure the final concentration of acetone does not exceed 5% (for short-chain esters) or 15% (for highly fluorinated/long-chain esters) to prevent protein precipitation[1].
Kinetic Sampling: At predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract a 100 µL aliquot of the reaction mixture.
Reaction Quenching: Immediately transfer the aliquot into 200 µL of ice-cold ACN. Causality: The organic solvent instantly denatures the esterase, halting hydrolysis and locking the kinetic timepoint.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated protein. Analyze the supernatant via RP-HPLC (monitoring at 260 nm) to quantify the depletion of the ester and the appearance of free nicotinic acid.
Fig 1. Esterase-mediated hydrolysis pathway of nicotinic acid ester prodrugs.
Protocol 2: Lipase-Catalyzed Transesterification of Nicotinic Acid Esters
This protocol details the synthesis of complex nicotinates (e.g., isopropyl nicotinate) using immobilized enzymes under thermodynamic control.
Reagents & Materials:
Alkyl nicotinate donor (e.g., methyl nicotinate)
Target alcohol (e.g., isopropanol or complex carbohydrate)
Anhydrous organic solvent (e.g., Toluene or Hexane)
Activated 4Å Molecular Sieves
Step-by-Step Methodology:
Moisture Scavenging: Add 10% (w/v) activated 4Å molecular sieves to the anhydrous organic solvent. Causality: Even trace amounts of water will cause the lipase to act as a hydrolase rather than a transferase, yielding unwanted free nicotinic acid[3].
Substrate Mixing: Dissolve the alkyl nicotinate (1 eq.) and the target alcohol (3-5 eq. to drive equilibrium) in the dried solvent.
Biocatalyst Addition: Add Novozym 435 (typically 5-10% w/w relative to the substrates).
Incubation: Seal the reaction vessel and incubate in an orbital shaker at 50–60°C and 200 RPM for 24–48 hours. The high thermal stability of CALB allows elevated temperatures, which lowers solvent viscosity and increases the reaction rate[3].
Enzyme Recovery & Purification: Terminate the reaction by vacuum filtration through a glass frit to recover the immobilized enzyme beads. Wash the beads with cold solvent; they can be reused for up to 5 subsequent cycles. Evaporate the filtrate under reduced pressure to isolate the transesterified nicotinic acid derivative.
Fig 2. Workflow for lipase-catalyzed transesterification of nicotinic acid esters.
References
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventil
Methyl 5-isopropylnicotin
Syntheses and chemical properties of β-nicotinamide riboside and its analogues and deriv
How to improve the yield of Ethyl 6-hydroxy-5-iodonicotinate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 6-hydroxy-5-iodonicotinate . This guide is engineered for drug development professionals and synthetic chemists who require high-yielding, scalable, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Ethyl 6-hydroxy-5-iodonicotinate . This guide is engineered for drug development professionals and synthetic chemists who require high-yielding, scalable, and reproducible halogenation protocols.
Unlike standard aliphatic substitutions, the iodination of functionalized pyridines is governed by complex tautomeric equilibria and electronic push-pull dynamics. Below, we dissect the mechanistic causality of this reaction, troubleshoot common failure modes, and provide a self-validating protocol to maximize your synthetic yield.
Part 1: Mechanistic Grounding (The "Why")
Ethyl 6-hydroxynicotinate exists in a tautomeric equilibrium with its 2-pyridone form (ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate) 1. The success of this synthesis relies on an Electrophilic Aromatic Substitution (SEAr).
The regioselectivity is dictated by two synergistic forces:
The Activating Group: The hydroxyl/pyridone oxygen strongly donates electron density into the ring, directing electrophiles to the ortho (C5) and para (C3) positions.
The Deactivating Group: The ethyl ester at C3 withdraws electron density, deactivating the ring but specifically directing meta (which also points to C5).
Because C3 is blocked by the ester, C5 becomes the singular, highly nucleophilic target . However, the overall electron-deficient nature of the pyridine ring means that standard molecular iodine (I2) often lacks the necessary electrophilicity to drive the reaction to completion, necessitating the use of activated reagents like N-Iodosuccinimide (NIS) 2.
Part 2: Troubleshooting Guides & FAQs
Q1: My iodination reaction is stalling at 50-60% conversion. How do I drive it to completion?A1: The pyridine ring is electron-deficient. If you are using standard NIS or I2, the electrophile may not be reactive enough. Solution: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 to 0.2 equivalents). TFA protonates the succinimide carbonyl of NIS, polarizing the N-I bond and generating a highly reactive iodonium (I+) equivalent that rapidly attacks the deactivated ring.
Q2: I am losing a massive amount of product during the aqueous workup. Where is it going?A2: It is likely trapped in your aqueous layer. The 2-pyridone motif is amphoteric. The introduction of the electron-withdrawing iodine atom and the ester group significantly lowers the pKa of the pyridone N-H/O-H (often dropping it to ~8). If your quench or wash steps are basic (e.g., using NaHCO3), the product deprotonates into a highly water-soluble sodium pyridinolate salt. Solution: You must strictly adjust the aqueous phase to pH 4–5 before extracting with ethyl acetate.
Q3: My crude product is dark brown/purple instead of the expected pale yellow/white solid. How do I clean it up?A3: The discoloration is caused by residual trapped iodine (I2) or unreacted active iodine species forming charge-transfer complexes with the pyridine ring. Solution: Always quench the reaction with a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3). This reduces any I2 or I+ to highly water-soluble iodide (I-), instantly decolorizing the organic layer.
Part 3: Quantitative Data: Reagent Selection Matrix
To optimize yield, selecting the correct iodination system is critical. Patent literature and process chemistry protocols heavily favor NIS in DMF for this specific scaffold 3.
Reagent System
Typical Yield
Reaction Time
Regioselectivity
Pros & Cons
NIS / TFA / DMF
85–95%
2–4 hours
Excellent (>98% C5)
Pro: Mild, highest yield, easily scalable.Con: NIS is light/moisture sensitive.
I2 / H2O2 / EtOH
65–75%
8–12 hours
Good (~90% C5)
Pro: Very inexpensive reagents.Con: Oxidative side reactions; erratic yields.
ICl / AcOH
60–70%
1–2 hours
Moderate
Pro: Extremely fast reaction.Con: High risk of over-iodination and chlorination.
Part 4: Optimized Step-by-Step Protocol (Self-Validating System)
This protocol utilizes the NIS/TFA system to ensure maximum conversion while employing a pH-controlled workup to prevent yield loss.
Step 1: Substrate Dissolution
Charge a dry, round-bottom flask with Ethyl 6-hydroxynicotinate (1.0 eq, e.g., 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.
Self-Validation: The starting material should dissolve completely at room temperature, yielding a clear, colorless to pale-yellow solution.
Step 2: Electrophilic Activation
Add N-Iodosuccinimide (NIS, 1.1 eq) in one portion.
Add Trifluoroacetic acid (TFA, 0.1 eq) dropwise via syringe.
Self-Validation: Upon TFA addition, the solution will transition to a distinct yellow/orange hue, confirming the generation of the active iodonium species.
Step 3: Reaction Monitoring
Stir the mixture at 25 °C for 3 hours. Monitor via LC-MS or TLC (EtOAc/Hexane 1:1).
Self-Validation: The starting material spot (lower Rf due to strong H-bonding) should disappear, replaced by a higher Rf product spot (iodine increases lipophilicity).
Step 4: Reductive Quench
Cool the reaction to 0 °C. Slowly add 1 volume of 10% aqueous Na2S2O3.
Self-Validation: The yellow/orange color of the reaction mixture will immediately discharge to a cloudy white/pale state, confirming the destruction of residual electrophilic iodine.
Step 5: Isoelectric pH Adjustment (Critical Step)
Test the pH of the aqueous mixture. Use 1M HCl or 1M NaOAc buffer to carefully adjust the pH to strictly 4.0 – 5.0 .
Self-Validation: As the pH drops below 5.0, the previously soluble pyridinolate salt will protonate. You will observe a noticeable precipitation or heavy cloudiness, signaling the neutral product is ready for organic extraction.
Step 6: Extraction and Isolation
Extract the aqueous layer with Ethyl Acetate (3 x 1 vol).
Wash the combined organic layers heavily with distilled water (3 x 1 vol) to pull residual DMF out of the organic phase, followed by a single brine wash.
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Ethyl 6-hydroxy-5-iodonicotinate as an off-white solid.
Part 5: Reaction Workflow & Workup Logic
Optimized workflow for the synthesis and pH-dependent isolation of Ethyl 6-hydroxy-5-iodonicotinate.
References
Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. Organic Letters (ACS Publications).[Link]
US6949571B2 - 1,2-dihydropyridine compounds, process for preparation of the same and use thereof.
The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC - NIH.[Link]
Identifying and minimizing side reactions in iodination of hydroxynicotinates
Welcome to the Application Support Center. The electrophilic iodination of hydroxynicotinates (e.g., 6-hydroxynicotinic acid, methyl 5-hydroxynicotinate) is a critical transformation in the synthesis of functionalized py...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. The electrophilic iodination of hydroxynicotinates (e.g., 6-hydroxynicotinic acid, methyl 5-hydroxynicotinate) is a critical transformation in the synthesis of functionalized pyridines, pharmaceutical intermediates, and cross-coupling precursors. However, the electron-rich nature of the hydroxypyridine ring—which often exists in equilibrium with its pyridone tautomer—makes it highly susceptible to side reactions.
This guide provides field-proven strategies to identify causality behind these side reactions and optimize your synthetic workflows for maximum regioselectivity and yield.
Reaction Pathway & Side Reaction Diagnostics
Fig 1: Reaction pathways and side-product generation in hydroxynicotinate iodination.
Q1: I am consistently isolating di-iodinated byproducts instead of the desired mono-iodinated hydroxynicotinate. How can I control the regioselectivity?Causality & Solution: The hydroxyl group (or pyridone oxygen) strongly activates the ortho and para positions of the pyridine ring toward electrophilic aromatic substitution. When using highly active reagents like N-iodosuccinimide (NIS), the first iodination slightly deactivates the ring, but often not enough to prevent a second equivalent from reacting [3]. This is especially true if the temperature is too high or the reagent is in excess.
Actionable Steps:
Stoichiometric Control: Strictly limit NIS to 0.95–1.00 equivalents. It is better to recover 5% of your starting material than to generate 15% of an inseparable di-iodinated byproduct.
Temperature Profiling: Lower the reaction temperature. Iodination of 6-hydroxynicotinates with NIS should be initiated at 0 °C before slowly warming to room temperature.
Solvent Effects: Use polar solvents like DMF with catalytic trifluoroacetic acid (TFA). TFA enhances the electrophilicity of NIS by protonating the succinimide, allowing the reaction to proceed efficiently at lower temperatures where di-iodination is kinetically disfavored [3].
Q2: My reaction yields a significant amount of an iodinated product that is missing the carboxylate group. What causes this decarboxylation?Causality & Solution: Free hydroxynicotinic acids are prone to halodecarboxylation (a variant of the Hunsdiecker or Barton reaction) when exposed to electrophilic halogens and oxidative conditions [2]. The carboxylic acid is converted to a hypoiodite intermediate, which undergoes homolytic cleavage and subsequent decarboxylation to form an aryl radical that traps iodine.
Actionable Steps:
Protect the Carboxylic Acid: Always perform iodination on the ester (e.g., methyl or ethyl hydroxynicotinate) rather than the free acid. Esterification completely suppresses the decarboxylative pathway.
Avoid Strong Oxidants: If the free acid must be used, avoid conditions that generate strong oxidative potentials (e.g., I₂/H₂O₂ or I₂/peracetic acid).
Q3: I'm using elemental iodine (I₂) and a base, but the conversion stalls at 40%. Why?Causality & Solution: Elemental iodine is a relatively mild electrophile. In basic conditions (e.g., Na₂CO₃), the hydroxynicotinate is deprotonated to the highly nucleophilic phenoxide/pyridonate, which reacts with I₂. However, the byproduct of this reaction is hydrogen iodide (HI). If the base is insufficient to neutralize the generated HI, the reaction mixture becomes acidic, protonating the substrate and drastically reducing its nucleophilicity, thus stalling the reaction.
Actionable Steps:
Increase Base Equivalents: Ensure at least 2.5 equivalents of a mild base (e.g., K₂CO₃ or NaHCO₃) are present.
Switch to an I⁺ Source: If base-mediated I₂ iodination continues to stall, switch to an inherent I⁺ source like NIS, which has been shown to successfully yield intermediates like 6-chloro-5-iodonicotinate in high overall yields (up to 77% after subsequent chlorination) [1].
Quantitative Optimization of Iodination Parameters
The following table summarizes the causal relationships between reaction conditions and side-product formation, providing a quick-reference guide for process optimization.
Reagent System
Substrate State
Temp (°C)
Primary Side Reaction
Mitigation Strategy
Typical Yield
I₂ / Na₂CO₃
Free Acid
25 - 50
Decarboxylation [2]
Convert to methyl ester prior to reaction
40 - 55%
NIS (1.5 eq) / DMF
Methyl Ester
25
Di-iodination [3]
Reduce NIS to 1.0 eq, lower temperature
50 - 60%
NIS (1.0 eq) / TFA
Methyl Ester
0 - 25
None (Optimized)
Maintain strict stoichiometry
75 - 85%
ICl / AcOH
Methyl Ester
80
Oxidation / Tarry byproducts
Lower temp, use inert atmosphere
30 - 45%
Experimental Protocols: Self-Validating Systems
Protocol 1: Optimized Mono-Iodination of Methyl 6-Hydroxynicotinate using NIS/TFA
Objective: Achieve >80% yield of methyl 5-iodo-6-hydroxynicotinate while limiting di-iodination to <5%.
Mechanistic Rationale: TFA activates NIS via protonation, creating a highly reactive iodonium species that allows the electrophilic aromatic substitution to occur at 0 °C. The low temperature kinetically traps the mono-iodinated product before the second iodination can occur.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve methyl 6-hydroxynicotinate (10.0 mmol) in anhydrous DMF (20 mL).
Activation: Add trifluoroacetic acid (TFA, 1.0 mmol, 0.1 eq) to the solution.
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
Self-Validation Check: The solution should turn a pale yellow/orange. A rapid shift to dark brown indicates premature iodine release, often due to moisture in the DMF or degraded NIS.
Reaction: Stir at 0 °C for 2 hours, then allow the mixture to naturally warm to room temperature over 1 hour. Monitor the disappearance of the starting material by LC-MS or TLC (UV active).
Quench & Workup: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL) to neutralize any unreacted electrophilic iodine. Extract the aqueous layer with EtOAc (3 x 30 mL).
Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (EtOH) to remove trace di-iodinated byproducts.
References
Conference Book - South African Chemical Institute. South African Chemical Institute (SACI). Available at: [Link]
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews - ACS Publications. Available at:[Link]
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at:[Link]
Troubleshooting
Challenges and solutions in scaling up Ethyl 6-hydroxy-5-iodonicotinate production
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 6-hydroxy-5-iodonicotinate. This document is designed for researchers, process chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 6-hydroxy-5-iodonicotinate. This document is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during laboratory synthesis and pilot-scale production, providing practical, experience-driven solutions and troubleshooting methodologies. Our focus is on ensuring scientific integrity, process robustness, and safety.
Section 1: Core Synthesis & Troubleshooting
This section addresses the most frequent questions and issues arising during the primary iodination reaction.
Frequently Asked Questions (FAQs)
Q1: My iodination reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?
A1: Incomplete conversion is a common scale-up challenge. Several factors could be at play:
Insufficient Activation: The 6-hydroxypyridine ring requires activation for efficient electrophilic iodination. The choice and concentration of the acid catalyst are critical. While a Fischer esterification of the parent acid uses sulfuric acid[1][2], the iodination step itself may require specific conditions.
Iodinating Agent Potency: The activity of your iodinating agent is paramount. Iodine monochloride (ICl) is highly effective but can decompose if handled or stored improperly.[3] N-Iodosuccinimide (NIS) is a milder alternative, but may require stronger acidic catalysts or longer reaction times to achieve full conversion.[4]
Temperature Control: While heating can increase reaction rates, it can also lead to decomposition of the product or reagents. For many iodination reactions, maintaining a specific, often low, temperature profile is crucial for success.[5]
Mixing Efficiency: At larger scales, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reaction and increased side products.
Q2: I'm observing the formation of a significant, dark-colored byproduct. What is it and how can I prevent it?
A2: Dark coloration often indicates the formation of iodine (I₂) from the decomposition of the iodinating agent or oxidation of iodide byproducts. This is particularly common when using agents like ICl in the presence of moisture or other incompatible materials.[6][7]
Prevention Strategy: Ensure all glassware is scrupulously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Using a stable, well-characterized iodinating agent is also critical. Some modern methods use oxidants like hydrogen peroxide in conjunction with KI to generate the active iodinating species in situ, which can sometimes offer better control.[8][9]
Q3: My reaction is producing a di-iodinated impurity. How can I improve the regioselectivity?
A3: Over-iodination occurs when the mono-iodinated product is sufficiently activated to react again. To enhance mono-selectivity:
Stoichiometry Control: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95-0.98 equivalents). This ensures the starting material is the limiting reagent.
Controlled Addition: Add the iodinating agent slowly and sub-surface to the reaction mixture. This prevents localized high concentrations that favor di-iodination.
Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Electrophilic substitutions are often more selective at lower temperatures.
Q4: The product seems to be unstable during work-up. What precautions should I take?
A4: Hydroxypyridine derivatives can be sensitive to both pH extremes and oxidation.
pH Control: During aqueous work-up, avoid strongly basic conditions. Neutralize the reaction mixture carefully, keeping the temperature low. The solubility and stability of hydroxynicotinic acid derivatives are highly dependent on pH.[10][11]
Quenching: Use a reducing agent like sodium thiosulfate or sodium bisulfite in your aqueous quench solution to destroy any excess iodinating agent and elemental iodine. This is a standard and critical step.
Atmosphere: If possible, conduct the work-up and extractions under a blanket of inert gas to minimize air oxidation.
Troubleshooting Workflow: Low Yield
This decision tree provides a logical path for diagnosing and resolving low product yields.
Caption: A troubleshooting decision tree for diagnosing low reaction yields.
Section 2: Purification & Scale-Up Challenges
Scaling up purification, particularly crystallization, is often more challenging than the reaction itself.
Frequently Asked Questions (FAQs)
Q1: My product is "oiling out" during crystallization instead of forming a solid. How can I fix this?
A1: "Oiling out" occurs when the product separates from the solution as a liquid phase because it is below its melting point but above its solubility limit. This is often caused by supersaturation being achieved too quickly or at too high a temperature.
Slower Cooling: Decrease the cooling rate significantly. If you are using an ice bath, try letting the solution cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. A controlled, programmable cooling system is ideal for large-scale operations.[12]
Solvent System: The choice of solvent is critical. You may need to use a binary or tertiary solvent system. Add a "poorer" solvent (one in which the product is less soluble) very slowly to the solution of your product in a "good" solvent at a slightly elevated temperature.[12]
Seeding: Introduce a few seed crystals of pure product once the solution is saturated but before significant nucleation occurs. This provides a template for ordered crystal growth and can prevent oiling.[12]
Q2: The purity of my isolated product is low, even after crystallization. What impurities are common and how can I remove them?
A2: Common impurities include unreacted starting material, di-iodinated product, and solvent adducts.
Impurity Profile: First, identify the impurities via LC-MS or NMR.
Recrystallization: A second recrystallization from a different solvent system may be necessary. For example, if you first crystallized from an ethanol/water mixture, try a solvent like ethyl acetate/heptane.
pH Adjustment: The solubility of both the product and acidic or basic impurities is pH-dependent.[10] Sometimes, adjusting the pH of the crystallization medium can selectively keep impurities in the mother liquor. A patent for a related nitration process highlights the importance of pH control during crystallization for purity.[13]
Charcoal/Silica Treatment: If the impurity is a colored, non-polar species, a charcoal treatment of the solution before crystallization can be effective. For polar impurities, sometimes filtering the solution through a small plug of silica gel can be beneficial.
Q3: How do I manage the exotherm from the reaction and work-up at a larger scale?
A3: Thermal management is a primary safety and process control concern during scale-up.
Reaction Exotherm: The iodination reaction is often exothermic. The rate of addition of the iodinating agent must be carefully controlled and tied to the cooling capacity of the reactor. A slow, steady addition rate is crucial to maintain the target temperature.
Quench Exotherm: Neutralizing a large volume of an acidic reaction mixture with a base (like sodium bicarbonate) can generate a significant amount of heat and gas (CO₂). The quenching solution should be pre-chilled, and the reaction mixture should be added slowly to the quench solution (reverse addition) with vigorous mixing and efficient cooling.
Data Summary: Typical Impurity Profile
This table summarizes common impurities and suggested control strategies.
Impurity Name
Typical Level (Crude)
Identification Method
Control & Removal Strategy
Ethyl 6-hydroxynicotinate (Starting Material)
1-5%
LC-MS, HPLC
Optimize reaction time and temperature; Recrystallization.
Ethyl 6-hydroxy-X,5-diiodonicotinate
0.5-3%
LC-MS, ¹H NMR
Control stoichiometry and addition rate of iodinating agent; Recrystallization may be difficult due to similar solubility.
Iodine (I₂)
Variable
Visual (color), TLC
Quench with sodium thiosulfate during work-up.
Genotoxic Impurities (e.g., Alkyl Halides)
< 1 ppm (Target)
GC-MS (headspace)
Not typically formed in this reaction, but must be considered if alkylating agents are used in subsequent steps.[14][15]
Section 3: Safety & Handling Protocols
Working with potent iodinating agents requires strict adherence to safety protocols.
Iodine Monochloride (ICl) Safety
Iodine monochloride is a highly corrosive and toxic substance that reacts violently with many materials.[6]
Q1: What are the essential personal protective equipment (PPE) requirements for handling ICl?
Eye/Face Protection: Chemical safety goggles and a full-face shield.
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™), a chemical-resistant apron, and a full-body protective suit.[6][17]
Respiratory Protection: All manipulations should be done in a certified chemical fume hood. If there is any risk of exposure outside the hood, a NIOSH-approved respirator with cartridges for acid gases and halogens is required.[16][18]
Q2: What is the correct procedure for quenching and disposing of ICl?
A2: Never quench ICl with water alone, as this can produce toxic and corrosive fumes.[6][7]
Quenching: Slowly and carefully add the ICl solution to a cooled, stirred, and copious solution of sodium thiosulfate or sodium bisulfite. The reaction is exothermic.
Disposal: The neutralized solution must be disposed of as hazardous waste according to local and institutional regulations.
Q3: What materials are incompatible with Iodine Monochloride?
A3: ICl reacts violently or explosively with many substances.
Avoid Contact With: Organic matter, potassium, sodium, other metals, strong bases, and water/steam.[6] It should be stored and handled under an inert atmosphere like nitrogen.[6]
General Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of Ethyl 6-hydroxy-5-iodonicotinate.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of Ethyl 6-hydroxy-5-iodonicotinate (Lab Scale)
This protocol is adapted from general procedures for the iodination of activated aromatic systems.
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, charge Ethyl 6-hydroxynicotinate (1.0 eq).
Dissolution: Add a suitable anhydrous solvent (e.g., glacial acetic acid, ~5-10 mL per gram of starting material). Stir until all solid has dissolved.
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of Iodine Monochloride (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
Work-up - Quench: Prepare a separate beaker containing a cold (0 °C) 10% aqueous solution of sodium thiosulfate (~20 mL per gram of starting material). Slowly pour the reaction mixture into the stirred thiosulfate solution. A precipitate may form.
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x volumes of the aqueous layer).
Wash & Dry: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Crystallization
Solvent Selection: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol, or ethyl acetate).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
Crystal Formation: Slowly add a "poor" solvent (e.g., water or heptane) to the hot solution until it becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity.
Cooling: Cover the flask and allow it to cool slowly to room temperature. For improved recovery, subsequently place it in a refrigerator (4 °C) for several hours.
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of the cold solvent mixture, and dry the product under vacuum to a constant weight.
References
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride. NJ.gov. [Link]
Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]
Mola, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5530. [Link]
Dubost, E., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(13), 8300–8310. [Link]
Mola, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Organic-Chemistry.org. [Link]
Harmata, A. S., & Harmata, M. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 139-155. [Link]
Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1070. [Link]
University of Strasbourg. (n.d.). Guide for crystallization. Unistra.fr. [Link]
Harmata, A. S., & Harmata, M. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 139-155. [Link]
CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof. (n.d.).
Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]
Iodination of hydroxy aromatics by iodine and iodic acid. (n.d.). ResearchGate. [Link]
Jadhav, S. D., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 304. [Link]
Manac Inc. (2022, November 7). Aromatic compound iodination overview and reactions. Chemia. [Link]
Luliński, P., et al. (2013). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 18(8), 9886–9898. [Link]
Kumar, N., & Singh, R. K. (n.d.). A Brief Review on Genotoxic impurities in Pharmaceuticals. SPER Publications. [Link]
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. EDQM. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Isolation of Ethyl 6-hydroxy-5-iodonicotinate
Welcome to the Technical Support Hub.
I am Dr. Aris, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed to assist you in the purification of Ethyl 6-hydroxy-5-iodonicotinate (also referred to as Ethyl 1,6-dihydro-5-iodo-6-oxopyridine-3-carboxylate due to tautomerism).
This intermediate is notoriously difficult to purify due to its poor solubility in common organic solvents and its tendency to co-precipitate with unreacted starting material.[1] This guide synthesizes standard industrial protocols with specific physicochemical insights to help you recover high-purity material.
Part 1: The Physicochemical Context (Read This First)
Before troubleshooting, you must understand why this molecule behaves poorly in standard workups.
The Tautomer Trap:
Ethyl 6-hydroxy-5-iodonicotinate exists in equilibrium between a hydroxypyridine form and a pyridone form.[1] In solution (and solid state), the pyridone form dominates.[1] This creates a highly polar, amide-like lattice that is insoluble in non-polar solvents (Hexane, Ether) and only sparingly soluble in moderately polar solvents (DCM, Ethyl Acetate).
Implication for Purification:
Standard Silica Chromatography: Often fails because the compound streaks or adsorbs permanently unless the silica is deactivated or a polar modifier (MeOH) is used.[1]
Recrystallization: Requires high-boiling polar solvents (DMF, DMSO, Acetic Acid) or large volumes of Ethanol.
Figure 1: The tautomeric equilibrium shifts toward the Pyridone form, significantly reducing solubility in standard organic solvents and complicating purification.[1]
Part 2: Troubleshooting Guide (FAQ)
Q1: My crude product is dark purple or brown. How do I remove this color?
Diagnosis: This is caused by trapped elemental iodine (
), a common byproduct if , , or NIS was used as the iodinating agent.[1]
The Fix: You must perform a reductive quench before attempting recrystallization.[1] Iodine trapped inside the crystal lattice will not wash out with solvent alone.[1]
Protocol:
Dissolve or suspend the crude material in Ethyl Acetate (if soluble) or a DCM/Methanol (9:1) mixture.
Wash with a 10% aqueous Sodium Thiosulfate (
) solution. Shake vigorously until the organic layer turns from purple/brown to pale yellow or colorless.[1]
Wash with brine, dry over
, and concentrate.
Q2: I cannot separate the Starting Material (Ethyl 6-hydroxynicotinate) from the Product.
Diagnosis: This is the most common failure mode.[1] The starting material (SM) and product have similar polarities.[1] Because the reaction is often heterogeneous, unreacted SM gets trapped in the precipitating product.[1]
The Fix: Do not use column chromatography yet. Use "Hot Slurry Swish" (Repulping) . This method relies on the kinetic dissolution difference between the SM and the iodinated product.[1]
Logic: The iodine atom adds lipophilicity and disrupts the crystal packing slightly compared to the SM, but the high melting point makes full recrystallization difficult.[1] A hot slurry washes away the more soluble SM.[1]
See "Protocol A" below for the step-by-step method.
Q3: My yield is low after recrystallization from DMF/Water.
Diagnosis: You likely used too much water or cooled it too quickly, causing "crashing out" (precipitation of impurities along with the product), or you lost product in the mother liquor due to the amphoteric nature of the pyridone.[1]
The Fix:
pH Adjustment: Ensure the aqueous anti-solvent is roughly neutral (pH 6-7). If the solution is too basic, the phenol/pyridone deprotonates and stays in water.[1]
Thermodynamic Control: Add water dropwise to the hot DMF solution only until persistent turbidity is observed, then let it cool slowly to room temperature.
Part 3: Validated Purification Protocols
Protocol A: The "Hot Slurry" (Recommended First-Line Defense)
Best for: Removing unreacted starting material and minor organic impurities without significant yield loss.[1]
Parameter
Specification
Solvent System
Ethanol (Absolute) or Ethyl Acetate
Temperature
Reflux (C for EtOH)
Time
1 - 2 Hours
Recovery Method
Hot Filtration
Step-by-Step:
Place the crude solid in a round-bottom flask.
Add Ethanol (5-10 volumes relative to solid weight). Note: The solid will likely NOT dissolve completely.[1] This is intentional.
Heat the suspension to reflux with vigorous stirring for 1 hour.
Critical Step: Filter the mixture while hot through a sintered glass funnel.
Why? The impurities (starting material and byproducts) are more soluble in hot ethanol and will pass through the filtrate.[1] The pure iodinated product remains as a solid.[1]
Wash the filter cake with one portion of cold Ethanol.
Dry under vacuum at
C.
Protocol B: Recrystallization from Acetic Acid (High Purity)
Best for: Final polishing of material for analytical standards or GMP use.[1]
Suspend crude material in Glacial Acetic Acid (minimal volume, approx 5-8 volumes).
Heat to
C. The material should dissolve completely.
If particulates remain, perform a hot filtration.
Allow the solution to cool slowly to room temperature.
If no crystals form, add water (anti-solvent) dropwise until turbidity appears.
Filter the white/off-white needles and wash with water to remove acid traces.
Drying: You must dry this extensively (high vacuum,
) to remove lattice-bound acetic acid.
Part 4: Decision Logic & Workflow
Use this logic flow to determine the correct purification path for your specific batch.
Figure 2: Purification Decision Matrix. Select the pathway based on the primary impurity profile.[1]
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text regarding the reactivity and tautomerism of pyridones).
Armarego, W. L. F. (2017).[2] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. [1]
World Intellectual Property Organization. (2012). Patent WO2012024178: Synthesis of MEK Inhibitors.[1] (Describes the synthesis and handling of halogenated hydroxynicotinate intermediates similar to the target compound). [1]
Vertex AI Search Result 1.1. (2025). Discussion on isolation of iodinated intermediates. (Highlights the common issue of sublimation and solubility in NIS iodinations).
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 6-hydroxy-5-iodonicotinate
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development professionals investigating the reactivity of Ethyl 6-hydroxy-5-iodonicotinat...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals investigating the reactivity of Ethyl 6-hydroxy-5-iodonicotinate. As a key heterocyclic building block, its utility in carbon-carbon bond formation is paramount. However, successful outcomes in palladium-catalyzed cross-coupling reactions are critically dependent on the judicious selection of the solvent system. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities introduced by solvent effects.
Section 1: Foundational Knowledge: Solubility and Stability FAQs
Before attempting any reaction, ensuring the substrate's stability and solubility is the first critical step. An inappropriate solvent can prevent a reaction from initiating or lead to unwanted degradation pathways.
Q1: I'm having trouble dissolving Ethyl 6-hydroxy-5-iodonicotinate. Which solvents are recommended?
A1: The solubility of Ethyl 6-hydroxy-5-iodonicotinate is governed by its amphiphilic structure, which contains a polar hydroxyl group, an ester, a moderately polar pyridine ring, and a non-polar iodo-substituent. Based on the principle of "like dissolves like," solubility will be highest in polar aprotic solvents.
Excellent Choices (High Solubility): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate both the polar and non-polar regions of the molecule. DMF, in particular, is a classic choice for many cross-coupling reactions due to its high boiling point and ability to dissolve a wide range of organic compounds and inorganic salts.[1]
Good Choices (Moderate to High Solubility): Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (MeCN). These are common solvents for cross-coupling and should provide sufficient solubility for most applications.
Conditional Choices (Moderate Solubility): Alcohols like isopropanol or ethanol can be effective, especially in biphasic systems with water, as they can help bridge the organic and aqueous layers.[2] However, be mindful of their potential to act as hydride sources, which can lead to dehalogenation.[3]
Poor Choices (Low Solubility): Non-polar solvents such as Toluene, Hexane, or Cyclohexane are generally not recommended as the primary solvent due to the polar functional groups on the molecule. While toluene is sometimes used in Suzuki reactions, it is often part of a biphasic system or requires a phase-transfer catalyst.[4]
Q2: My starting material appears to be decomposing in the solvent even before the reaction starts. What could be the cause?
A2: Ethyl 6-hydroxy-5-iodonicotinate is generally a stable solid. If you observe decomposition in solution, consider the following:
Solvent Purity: Impurities in the solvent can be a major issue. For example, peroxide residues in aged THF can lead to unpredictable side reactions. Trace amounts of acidic or basic impurities can also catalyze decomposition. Always use high-purity, anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
Base-Induced Decomposition: The combination of a strong base and a polar, coordinating solvent like DMF can sometimes lead to degradation at elevated temperatures, even before the catalyst is added. Consider adding the base to the reaction mixture just before heating.
Light Sensitivity: While not commonly reported for this specific molecule, many aryl iodides have some degree of light sensitivity. It is good practice to protect reactions from direct light, especially during extended heating periods.
The C-I bond in Ethyl 6-hydroxy-5-iodonicotinate is the primary site for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. Solvent choice is not merely about solubility; it fundamentally influences the catalytic cycle.[5]
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is sluggish or has stalled completely. How can the solvent system be affecting this?
A3: A stalled Suzuki reaction is a common issue. The solvent plays a critical role in multiple steps of the catalytic cycle.[6]
Insufficient Polarity: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, often proceeds through charged intermediates. Highly polar solvents, such as DMF or aqueous mixtures of dioxane, can stabilize these intermediates and accelerate the reaction.[1][7] If you are using a less polar solvent like toluene, the reaction may be significantly slower.
Poor Base Solubility: The inorganic bases commonly used (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have very low solubility in purely organic solvents like THF or Toluene. The reaction is often occurring at the solid-liquid interface, which can be slow and irreproducible. The addition of water is crucial in these systems to dissolve the base and facilitate its role in the catalytic cycle. A biphasic system like Toluene/Water or THF/Water is often more effective than an anhydrous one.[8]
Protodeboronation of Boronic Acid: While water is often necessary, excessive amounts, especially in combination with protic solvents like ethanol at high temperatures, can lead to the cleavage of the C-B bond of your boronic acid (protodeboronation).[3] This destroys your nucleophile and halts the reaction. If you suspect this, try using anhydrous conditions with a base like K₃PO₄, which requires only a small amount of water to be effective.[3]
Q4: I am observing significant dehalogenation of my Ethyl 6-hydroxy-5-iodonicotinate starting material. What is the cause and how can I prevent it?
A4: Dehalogenation (replacement of iodine with hydrogen) is a yield-reducing side reaction. The solvent is often a direct participant.
Hydride Source: The primary cause is the reaction of the arylpalladium(II) intermediate with a hydride source.[3] Protic solvents, particularly alcohols (methanol, ethanol), can act as hydride donors.[1] Amine bases can also be a source.
Troubleshooting Steps:
Switch to an Aprotic Solvent: Replace alcohol-based solvents with aprotic options like 1,4-Dioxane, THF, or DMF.[3]
Change the Base: If using an amine base, switch to an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[3]
Ensure Anhydrous Conditions: While seemingly counterintuitive after the advice in Q3, if dehalogenation is severe and you are using an alcohol, it may be the primary culprit. Removing it entirely is the best course of action.
Heck Coupling
Q5: My Heck reaction with an alkene is giving very low yields. Does the solvent matter as much here?
A5: Yes, absolutely. For Heck reactions, the solvent choice is critical for catalyst stability and reaction kinetics.[9]
Rate and Polarity: The rate of Heck reactions often correlates with the dipolarity of the solvent.[1] Highly polar aprotic solvents like DMF, NMP, and DMAc are classic and effective choices because they can stabilize the cationic palladium intermediates that may form during the catalytic cycle.[1][10] Reactions in non-polar solvents are often significantly slower.
Solvent as a Ligand: In so-called "ligand-free" Heck reactions, the solvent itself can coordinate to the palladium center, stabilizing it and preventing precipitation as palladium black.[11] DMF is well-known for this coordinating behavior.[1] If your catalyst is crashing out, switching to a more coordinating solvent like DMF could solve the problem.
Sonogashira Coupling
Q6: I am attempting a Sonogashira coupling with a terminal alkyne, but the main product is the homocoupled alkyne (Glaser coupling). How can the solvent help?
A6: Alkyne homocoupling is a persistent side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst and the presence of oxygen. The solvent system can influence this in several ways.
Base and Solvent Synergy: Traditional Sonogashira reactions use an amine base (e.g., Et₃N, DIPEA) which can often function as the solvent or co-solvent.[12] This creates a basic, coordinating environment that facilitates the reaction.
Solvent and Ligand Displacement: In some cases, highly coordinating solvents like DMF can displace other essential ligands (e.g., phosphines) from the palladium center, which may slow down the desired cross-coupling and allow the undesired homocoupling pathway to dominate.[13] If you are using DMF and observing this issue, switching to a less coordinating solvent like THF or toluene might be beneficial.[13]
Solubility of Acetylide: The copper or palladium acetylide intermediate must remain soluble to participate in the catalytic cycle. A solvent like isopropanol or THF can be a good choice for maintaining the solubility of all components.[14]
Section 3: General Troubleshooting Workflow
Q7: My reaction (Suzuki, Heck, or Sonogashira) has failed. What is a logical workflow to troubleshoot the problem with a focus on the solvent?
A7: A systematic approach is key. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Section 4: Experimental Protocols & Data
Protocol: Solvent Screening for a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the effect of different solvents on the reaction of Ethyl 6-hydroxy-5-iodonicotinate with a model boronic acid.
Materials:
Ethyl 6-hydroxy-5-iodonicotinate
Phenylboronic acid (or other desired coupling partner)
Solvents to be screened (e.g., 1,4-Dioxane, THF, DMF, Toluene, Acetonitrile)
Deionized Water
Inert gas (Argon or Nitrogen)
Procedure:
Preparation: In parallel reaction vials equipped with stir bars, add Ethyl 6-hydroxy-5-iodonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Inerting: Seal the vials and purge with inert gas for 10-15 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3-5 mol%) to each vial.
Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., 0.5 M concentration). For biphasic systems (e.g., Dioxane, Toluene), use a solvent:water ratio of approximately 4:1 or 5:1.
Reaction: Place the vials in a pre-heated reaction block (e.g., 80-100 °C) and stir vigorously.
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LCMS to determine the conversion to product.
Analysis: Compare the conversion rates and final yields across the different solvent systems to identify the optimal conditions.
Data Summary: Expected Solvent Effects on Reactivity
The following table summarizes the general trends and key considerations for solvent selection in palladium-catalyzed reactions with Ethyl 6-hydroxy-5-iodonicotinate. Actual results will be substrate and catalyst-dependent.
Solvent System
Type
Typical Use Case
Potential Advantages
Potential Drawbacks / Issues to Watch For
1,4-Dioxane / H₂O
Polar Aprotic / Protic
Suzuki
Excellent for dissolving base; widely successful.[1]
Potential for peroxide formation in dioxane; may require high temperatures.
DMF
Polar Aprotic
Suzuki, Heck, Sonogashira
High boiling point; excellent solvating power for reagents and salts.[1][10]
Can be difficult to remove; may coordinate to Pd and inhibit some reactions.[13]
Toluene / H₂O
Non-polar / Protic
Suzuki
Good for reactions sensitive to highly polar solvents; easy to remove.
Poor solubility of polar reagents; often requires a phase-transfer catalyst.[4]
Acetonitrile (MeCN)
Polar Aprotic
Suzuki, Heck
Can influence reaction selectivity differently than other polar solvents.[15]
Lower boiling point limits reaction temperature.
THF / H₂O
Polar Aprotic / Protic
Suzuki, Sonogashira
Good general-purpose solvent; lower boiling point than dioxane.[8]
Potential for peroxide formation; may not be polar enough for difficult couplings.
Isopropanol
Polar Protic
Sonogashira
Can serve as both solvent and reagent scavenger.[14]
Can be a hydride source, leading to dehalogenation.[1][3]
Section 5: Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The solvent influences nearly every step.
Caption: Role of solvent in the Suzuki-Miyaura catalytic cycle.
References
Biscoe, M. R., & Buchwald, S. L. (2009). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 131(48), 17732–17733. [Link]
Hesling, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(15), 2035-2041. [Link]
Gande, M. E. (2017). Solvent effects in palladium catalysed cross-coupling reactions. University of York. White Rose Research Online. [Link]
Jadhav, A. M., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
Sztandera, K., et al. (2019). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate.[Link]
Bard, A. J., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate.[Link]
Cabri, W., & Candiani, I. (1995). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Accounts of Chemical Research, 28(1), 2-7. [Link]
Williams, J. M. J. (2012). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
Basar, N. H., et al. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2124(1). [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.[Link]
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate.[Link]
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-59. [Link]
Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(25), 19303-19306. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
National Institutes of Health. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC.[Link]
MicroChemicals. (n.d.). Solvents and solubilities. MicroChemicals.[Link]
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 31-59. [Link]
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2909-2917. [Link]
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.[Link]
National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.[Link]
Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [https://journaljpri.com/index.php/JPRI/article/view/302 solvents]([Link] solvents)
ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of... ResearchGate.[Link]
Structural confirmation of Ethyl 6-hydroxy-5-iodonicotinate using advanced NMR techniques
Title: Structural Confirmation of Ethyl 6-hydroxy-5-iodonicotinate: A Comparative Guide to Advanced NMR Techniques Introduction Ethyl 6-hydroxy-5-iodonicotinate (CAS 160729-80-6) is a highly functionalized pyridine deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Confirmation of Ethyl 6-hydroxy-5-iodonicotinate: A Comparative Guide to Advanced NMR Techniques
Introduction
Ethyl 6-hydroxy-5-iodonicotinate (CAS 160729-80-6) is a highly functionalized pyridine derivative widely utilized as a building block in the synthesis of complex pharmaceuticals, including HIV protease inhibitors and novel antibacterials. For drug development professionals and synthetic chemists, confirming the exact regiochemistry (the relative positions of the iodine atom, ester group, and hydroxyl/oxo moiety) and the dominant tautomeric state in solution is a critical quality control step.
This guide objectively compares standard 1D NMR approaches against advanced 2D heteronuclear techniques. Designed from the perspective of an Application Scientist, it provides a self-validating experimental workflow to unambiguously elucidate the structure of highly substituted nitrogen heterocycles.
Comparative Analysis: Standard 1D vs. Advanced 2D NMR
Historically, 1D ¹H and ¹³C NMR have been the foundational tools for structural elucidation. However, for heavily substituted pyridines like Ethyl 6-hydroxy-5-iodonicotinate, 1D techniques alone leave critical ambiguities.
1D ¹H and ¹³C NMR (The Baseline) : While 1D NMR can confirm the presence of the ethyl ester and two aromatic protons, it cannot definitively prove that the iodine is at C-5 rather than C-4. The lack of scalar coupling across quaternary carbons leaves a gap in the connectivity map[1].
2D HSQC and HMBC (The Standard for Connectivity) : Heteronuclear Multiple Bond Correlation (HMBC) bridges this gap by revealing 2-bond (²J) and 3-bond (³J) carbon-proton couplings. This allows chemists to "walk" around the pyridine ring, linking isolated proton spin systems through shared quaternary carbons[2].
¹⁵N-HMBC (The Tautomerism Resolver) : Pyridine derivatives with hydroxyl groups at the 2- or 6-positions exhibit tautomerism, existing either as hydroxypyridines or pyridones. ¹⁵N-HMBC at natural abundance is an indispensable technique that detects long-range couplings between protons and the nitrogen atom, unambiguously confirming the protonation state of the nitrogen and the dominant tautomer[3].
Caption: Comprehensive NMR Workflow for Heterocyclic Structural Elucidation.
Expertise & Causality: The "Why" Behind the Spectra
As an Application Scientist, I emphasize looking beyond simple chemical shift matching. The structural assignment of Ethyl 6-hydroxy-5-iodonicotinate relies on two fundamental physical phenomena:
The Heavy Atom Effect of Iodine : Iodine is highly polarizable and electron-dense. Its presence at C-5 induces a strong diamagnetic shielding effect on the directly attached carbon via spin-orbit coupling. Consequently, the ¹³C resonance for C-5 shifts dramatically upfield to approximately 80–90 ppm, which is highly atypical for an aromatic sp² carbon. This serves as an unmistakable anchor point for regiochemical assignment.
Solvent-Dependent Tautomerization : In polar, hydrogen-bonding solvents like DMSO-d₆, the 6-hydroxypyridine form shifts almost entirely to the 6-oxo-1,6-dihydropyridine (pyridone) tautomer. This is evidenced by a highly deshielded N-H proton signal (>11.0 ppm) and a ¹⁵N chemical shift characteristic of an amide/lactam nitrogen rather than a bare pyridine imine nitrogen[4].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system. By acquiring overlapping 2D datasets, the assignment of one nucleus inherently verifies the assignment of its neighbors.
Step 1: Sample Preparation
Dissolve 15–20 mg of Ethyl 6-hydroxy-5-iodonicotinate in 600 µL of anhydrous DMSO-d₆.
Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain optimal magnetic field homogeneity.
Step 2: 1D Acquisition Parameters
¹H NMR (500 MHz) : 90° pulse angle, relaxation delay (D1) = 2.0 s, 16 scans. (Note: D1 must be sufficient to allow full relaxation of the N-H proton for accurate integration).
¹H-¹³C HSQC : Optimized for ¹J_CH = 145 Hz. This immediately identifies the two aromatic C-H pairs (C-2/H-2 and C-4/H-4) and the ethyl ester aliphatic carbons.
¹H-¹³C HMBC : Optimized for long-range coupling ⁿJ_CH = 8 Hz.
¹H-¹⁵N HMBC : Optimized for ⁿJ_NH = 5 Hz. Essential for observing the correlation between the N-H proton, H-2, and the ring nitrogen[1].
Caption: Key HMBC and 15N-HMBC Logical Correlations for Regiochemical Validation.
Quantitative Data Summary & Logical Deduction
The table below summarizes the expected NMR parameters, demonstrating how 2D correlations validate the 1D chemical shifts.
The Logical Deduction: Proton H-4 is two bonds away (²J) from C-5 and will show a strong HMBC cross-peak to the uniquely shielded 85 ppm iodine-bearing carbon. Proton H-2 is four bonds away (⁴J) and will show no such correlation. This binary presence/absence perfectly validates the regiochemistry.
Position
¹H Shift (δ, ppm)
¹³C Shift (δ, ppm)
Key HMBC Correlations (¹H to ¹³C/¹⁵N)
Diagnostic Rationale
N-1 (NH)
~12.0 (br s)
-
C-2, C-6
Confirms the pyridone tautomeric state.
C-2 / H-2
~8.10 (d, J=2.5 Hz)
~142.0
C-4, C-6, C-3, N-1
Deshielded by adjacent N; meta-coupling to H-4.
C-3
-
~112.0
-
Quaternary; shielded relative to typical sp² due to resonance.
C-4 / H-4
~8.35 (d, J=2.5 Hz)
~145.0
C-2, C-5, C-6, Ester C=O
Differentiates from H-2 via coupling to the iodine-bearing C-5.
C-5
-
~85.0
-
Heavy Atom Effect : Extreme upfield shift confirms iodine position.
C-6
-
~161.0
-
Carbonyl-like shift confirms the 6-oxo (pyridone) structure.
Ester C=O
-
~163.5
-
Standard ester carbonyl resonance.
Ester CH₂
~4.25 (q, J=7.1 Hz)
~61.0
Ester C=O
Typical ethoxy methylene.
Ester CH₃
~1.30 (t, J=7.1 Hz)
~14.2
Ester CH₂
Typical ethoxy methyl.
Conclusion
The structural confirmation of Ethyl 6-hydroxy-5-iodonicotinate cannot be robustly achieved through 1D NMR alone. The strategic application of ¹H-¹³C HMBC resolves the regiochemistry by mapping the proximity of the protons to the heavily shielded C-5 iodine-bearing carbon. Furthermore, ¹H-¹⁵N HMBC acts as the definitive proof of the molecule's tautomeric state, ensuring that downstream drug development applications are based on an accurate, verified structural foundation.
References
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. "Advanced NMR techniques for structural characterization of heterocyclic structures." ResearchGate.
BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." BenchChem.
National Institutes of Health (NIH). "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." PMC.
A Comparative Analysis of the Biological Activities of Ethyl 6-hydroxy-5-iodonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals The nicotinic acid scaffold, a fundamental heterocyclic motif, has long been a focal point in medicinal chemistry due to the diverse biological activities e...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The nicotinic acid scaffold, a fundamental heterocyclic motif, has long been a focal point in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological properties, leading to the development of potent therapeutic agents. This guide provides a comparative study of the biological activities of a specific class of these compounds: Ethyl 6-hydroxy-5-iodonicotinate derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies, to offer a comprehensive resource for researchers in the field.
Anticancer Activity: A Promising Frontier
Nicotinic acid derivatives have emerged as significant candidates in the quest for novel anticancer agents.[1][2] Their mechanism of action often involves the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.
Comparative Cytotoxicity of Nicotinic Acid Analogs
Recent studies have highlighted the potent cytotoxic effects of various synthetic analogs of nicotinic acid against a panel of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, provides a quantitative basis for comparison.
Compound
HCT-15 (Colon Carcinoma) IC50 (µM)
PC-3 (Prostate Carcinoma) IC50 (µM)
Compound 5b
0.134
0.245
Compound 5c
0.098
0.112
Sorafenib
0.088
0.091
Doxorubicin
0.101
0.123
Data compiled from a recent study on novel nicotinic acid-based compounds.[3]
Notably, compound 5c demonstrated the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines.[3]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of these nicotinic acid derivatives are often mediated through the induction of apoptosis and the inhibition of crucial signaling pathways.
VEGFR-2 Inhibition and Apoptosis Induction
One of the primary mechanisms identified for the potent analog, compound 5c, is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively stifle a tumor's blood supply.[3]
Furthermore, compound 5c has been shown to induce apoptosis, or programmed cell death, as evidenced by a significant increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway.[3][4]
Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis by nicotinic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The evaluation of the cytotoxic activity of these compounds typically involves cell viability assays. A commonly employed method is the MTT assay.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the nicotinic acid derivatives and control drugs for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Nicotinic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6]
Comparative Antimicrobial Screening
Studies have shown that certain derivatives of Ethyl 6-hydroxy-5-iodonicotinate exhibit significant antimicrobial properties. The cup-plate method is a standard technique for evaluating the antimicrobial activity of new compounds.[5]
Compound
Bacterial Strain
Antifungal Strain
E. coli
B. cirroflagellosus
Derivative 6
Moderate Inhibition
Weak Inhibition
Norfloxacin
High Inhibition
High Inhibition
Griseofulvin
-
-
Data adapted from a study on 1-benzamido-5-hydroxyindole derivatives, which share structural similarities.[5]
While direct data for Ethyl 6-hydroxy-5-iodonicotinate derivatives is emerging, related structures show that substitutions on the core ring significantly influence the antimicrobial spectrum and potency. For instance, the introduction of Schiff bases to quinazoline moieties, another class of nitrogen-containing heterocycles, has been shown to yield compounds with remarkable antimicrobial activities.[7]
Experimental Protocol: Cup-Plate Method for Antimicrobial Activity
This method provides a straightforward way to assess the antimicrobial potential of synthesized compounds.
Step-by-Step Protocol:
Media Preparation: Prepare nutrient agar plates for bacterial strains and potato dextrose agar plates for fungal strains.
Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the agar surface.
Cup Creation: Create uniform cups (wells) in the agar using a sterile borer.
Compound Application: Add a defined concentration of the test compound solution to each cup.
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each cup where microbial growth is inhibited.
Caption: Workflow for the cup-plate antimicrobial susceptibility test.
Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Nicotinic acid and its derivatives have been investigated for their ability to modulate inflammatory responses and scavenge free radicals.[8][9]
Modulation of Inflammatory Cytokines
Certain nicotinic acid derivatives have been shown to reduce the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] This suggests a potential therapeutic application in inflammatory disorders. The anti-inflammatory effects of nicotine itself, acting through nicotinic acetylcholine receptors (nAChRs), are well-documented and provide a mechanistic basis for the activity of its derivatives.[10][11]
Antioxidant Activity Assessment
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose. While specific data for Ethyl 6-hydroxy-5-iodonicotinate derivatives is still under investigation, related heterocyclic compounds have demonstrated significant free radical scavenging activity.[6]
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Step-by-Step Protocol:
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Conclusion and Future Directions
The derivatives of Ethyl 6-hydroxy-5-iodonicotinate represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights their promising anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies, facilitated by the modular nature of their synthesis, will continue to be a driving force in optimizing their pharmacological profiles. Future research should focus on in-vivo efficacy studies and detailed toxicological profiling to translate these promising in-vitro findings into clinical applications. The exploration of synergistic combinations with existing drugs also presents an exciting avenue for future investigations.
References
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. Available at: [Link]
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine. Available at: [Link]
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. Available at: [Link]
Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. Available at: [Link]
Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. PubMed. Available at: [Link]
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. Available at: [Link]
Anti-inflammatory effects of a topical preparation containing nicotina. CCID. Available at: [Link]
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]
Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. PMC. Available at: [Link]
Nicotine in Inflammatory Diseases: Anti-Inflammatory and Pro-Inflammatory Effects. PubMed. Available at: [Link]
Reactivity analysis of iodinated versus brominated nicotinic acid esters
This guide provides a technical comparison of iodinated versus brominated nicotinic acid esters, designed for researchers in medicinal chemistry and process development. [1] Executive Summary In the synthesis of complex...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of iodinated versus brominated nicotinic acid esters, designed for researchers in medicinal chemistry and process development.
[1]
Executive Summary
In the synthesis of complex pyridine scaffolds—ubiquitous in kinase inhibitors and allosteric modulators—the choice between iodinated and brominated nicotinic acid esters is a critical decision point.
Iodinated Esters (e.g., Methyl 5-iodonicotinate): Offer superior reactivity in Palladium (Pd)-catalyzed cross-couplings due to a weaker C–X bond.[1] They are the reagent of choice for sterically hindered couplings, low-catalyst-loading protocols, or when avoiding high temperatures is necessary to preserve sensitive functional groups.
Brominated Esters (e.g., Methyl 5-bromonicotinate): Provide a robust, cost-effective alternative. While they require higher activation energy (elevated temperatures or electron-rich ligands), they offer superior shelf stability and resistance to photolytic degradation.
Mechanistic Foundation: The Halogen Effect
The reactivity differential is fundamentally grounded in the Carbon-Halogen (C–X) bond dissociation energy (BDE) and the kinetics of oxidative addition.
Bond Dissociation Energy (BDE)
The C–I bond is significantly longer and weaker than the C–Br bond. In the electron-deficient pyridine ring of nicotinic acid esters, this effect is pronounced.
Parameter
C–Br Bond (Bromonicotinate)
C–I Bond (Iodonicotinate)
Impact on Reactivity
Bond Length
~1.86 Å
~2.10 Å
Longer bond = easier cleavage.
BDE (Approx.)
~81 kcal/mol
~65 kcal/mol
Lower energy barrier for oxidative addition.
LUMO Energy
Higher
Lower
Iodo-analogs are better electrophiles.
Oxidative Addition Kinetics
In Pd(0)/Pd(II) catalytic cycles, oxidative addition is frequently the rate-determining step (RDS).
Iodinated Esters: Undergo fast oxidative addition, often at room temperature. The rate constant (
) is typically to times higher than for bromides.
Brominated Esters: Often require heating (>60°C) or specialized bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the insertion of Pd(0).
Visualization: Catalytic Cycle & Activation
The following diagram illustrates the kinetic advantage of the iodo-ester in the oxidative addition step.
Figure 1: Comparative Catalytic Cycle highlighting the kinetic divergence at the oxidative addition step.[2]
Comparative Performance Data
The following data summarizes typical performance metrics in a standard Suzuki-Miyaura coupling (Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Water).
Feature
Methyl 5-Iodonicotinate
Methyl 5-Bromonicotinate
Reaction Temp
25°C – 60°C
80°C – 110°C (Reflux)
Time to Completion
1 – 4 Hours
6 – 24 Hours
Catalyst Loading
0.5 – 1.0 mol%
3.0 – 5.0 mol%
Ligand Requirement
Standard (e.g., PPh3)
Electron-Rich/Bulky (e.g., PCy3, dppf)
Homocoupling Risk
Low
Low to Moderate (at high temp)
Dehalogenation Risk
Moderate (if H-source present)
Low
Experimental Protocols
These protocols are designed to be self-validating. The "Control Checkpoint" ensures the system is active before committing valuable intermediates.
Objective: Synthesis of Methyl 5-phenylnicotinate under mild conditions.
Setup: Charge a dry Schlenk flask with Methyl 5-iodonicotinate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (1 mol%).
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.
Base Activation: Add Cs2CO3 (2.0 equiv).
Reaction: Stir at 45°C .
Control Checkpoint: Take an aliquot at 30 minutes. TLC/LCMS should show >50% conversion of the starting iodide. If <10%, check oxygen exclusion.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Protocol B: Robust Coupling (Brominated Ester)
Objective: Cost-effective synthesis using the brominated analog.[1]
Setup: Charge a pressure vial with Methyl 5-bromonicotinate (1.0 equiv), Phenylboronic acid (1.5 equiv), and Pd(PPh3)4 (3-5 mol%).
Solvent System: Add degassed Toluene/Ethanol/Water (4:1:1). Concentration: 0.2 M.
Base Activation: Add K2CO3 (2.5 equiv).
Reaction: Heat to 90°C (or reflux) for 12 hours.
Control Checkpoint: At 2 hours, the reaction mixture should darken (formation of Pd-black indicates catalyst decomposition; a stable deep orange/brown is desired). If starting material persists >12h, add 1 mol% SPhos or XPhos to boost the catalytic cycle.
Decision Framework: When to Use Which?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Decision Matrix for substrate selection in drug discovery workflows.
Stability and Handling (The Trade-off)
While reactivity favors the iodide, stability favors the bromide.
Photolytic Instability (Iodide): Methyl 5-iodonicotinate is sensitive to light. The C–I bond can undergo homolytic cleavage under UV exposure, liberating iodine (
) which turns the solid yellow/brown and can act as a catalyst poison or oxidant.
Storage: Amber vials, <4°C, under Argon.
Shelf Stability (Bromide): Methyl 5-bromonicotinate is generally stable at room temperature in ambient light for extended periods.
Storage: Standard cool, dry place.
References
BenchChem. (2025).[3][1] A Comparative Analysis of Reactivity: 5-Bromonicotinic Acid versus 5-Iodonicotinic Acid. Retrieved from 3
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from 4
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from 5
Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved from 6
Purity assessment of Ethyl 6-hydroxy-5-iodonicotinate via HPLC and LC-MS
Comprehensive Purity Assessment of Ethyl 6-Hydroxy-5-Iodonicotinate: A Comparative Guide to HPLC-UV vs. LC-MS/MS In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally pr...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Purity Assessment of Ethyl 6-Hydroxy-5-Iodonicotinate: A Comparative Guide to HPLC-UV vs. LC-MS/MS
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally predetermined by the purity of its intermediate building blocks. Ethyl 6-hydroxy-5-iodonicotinate (CAS: 160729-80-6) is a highly functionalized pyridine derivative widely utilized in the synthesis of advanced therapeutics[1],[2]. However, assessing its purity presents a distinct analytical challenge.
Because halogenated pyridine derivatives are prone to generating structurally similar byproducts during synthesis—such as de-iodinated analogs or positional isomers—relying on a single analytical method often leads to false-positive purity claims. To comply with ICH Q3A(R2) guidelines, which mandate the identification and qualification of organic impurities at thresholds as low as 0.05%[3],[4], laboratories must deploy orthogonal analytical strategies.
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the mechanistic causality and step-by-step methodologies required to build a self-validating purity assessment system.
The Analytical Challenge: Co-Elution and Tautomerization
Ethyl 6-hydroxy-5-iodonicotinate features an ester group, an iodine atom, and a hydroxyl group on a pyridine ring. The hydroxyl group at the C6 position can undergo lactim-lactam tautomerization, existing in equilibrium with its pyridone form. If the mobile phase pH is not strictly controlled, this equilibrium causes severe peak tailing and split peaks. Furthermore, common impurities like Ethyl 6-hydroxynicotinate (the de-iodinated byproduct) share nearly identical polarities and chromophores with the target molecule, making them highly susceptible to chromatographic co-elution.
Methodological Comparison: HPLC-UV vs. LC-MS/MS
To establish a self-validating quality control system, researchers must leverage the distinct physical principles of both platforms[5].
HPLC-UV (The Quantitative Yardstick): Separates compounds based on stationary-phase partitioning and detects them via light absorbance. While it is highly reproducible and ideal for routine quantification, it suffers from a critical blind spot: if an impurity co-elutes and absorbs at the same wavelength, HPLC cannot differentiate it from the main product[5].
LC-MS/MS (The Qualitative Fingerprint): Ionizes the eluent and separates molecules by their mass-to-charge ratio (
). Even if a de-iodinated impurity co-elutes perfectly with the target molecule, the mass spectrometer will resolve them based on their distinct molecular weights (a mass difference of ~126 Da for the loss of iodine). However, LC-MS is highly susceptible to ion suppression from matrix effects or improper solvent selection[6].
Table 1: Analytical Performance Comparison for Pyridine Derivatives
Parameter
HPLC-UV (PDA)
LC-MS/MS (Triple Quadrupole)
Primary Output
Relative Purity (%) via Peak Area
Molecular Weight & Structural ID
Detection Limit (LOD)
~1.50 ng/mL (ppm range)
~0.04 ng/mL (ppb/ppt range)
Selectivity
Moderate (Vulnerable to co-elution)
Superior (Isolates specific )
Mobile Phase Modifier
Trifluoroacetic Acid (TFA)
Formic Acid (FA)
Matrix Vulnerability
Low (Robust against salts)
High (Prone to ion suppression)
(Note: LOD values are representative benchmarks for functionalized pyridine alkaloids based on comparative chromatographic studies[7].)
Step-by-Step Experimental Methodologies
A self-validating analytical system does not rely on a single data point. By running the sample through HPLC-UV to obtain quantitative mass balance, and subsequently through LC-MS/MS to confirm the exact mass of each integrated peak, the workflow internally verifies that no hidden impurities are inflating the apparent purity.
Protocol A: HPLC-UV Routine Purity Assay
Causality behind the method: We utilize a gradient elution with 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent and drops the pH to ~2.0, completely suppressing the hydroxyl/pyridone tautomerization and yielding perfectly symmetrical peaks.
Sample Preparation: Dissolve Ethyl 6-hydroxy-5-iodonicotinate in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Column Selection: Solid-core C18 column (2.6 µm, 100 x 4.6 mm) to achieve high theoretical plate counts and minimize band broadening.
Mobile Phase:
Solvent A: 0.1% TFA in HPLC-Grade Water.
Solvent B: Acetonitrile.
Gradient Program: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.
Detection: PDA detector set to 254 nm (optimal absorbance for the substituted pyridine chromophore).
Protocol B: LC-MS/MS Impurity Profiling
Causality behind the method: TFA strongly suppresses electrospray ionization (ESI) signals in mass spectrometry by forming strong ion pairs. Therefore, we must substitute TFA with Formic Acid, a volatile modifier that provides the necessary protons for positive ion mode
Sample Preparation: Dilute the sample to 10 µg/mL using strictly LC-MS grade solvents. Trace alkali metals in standard HPLC solvents will form unwanted sodium/potassium adducts (
A Senior Application Scientist's Guide to In-Vitro Biological Activity Screening of Ethyl 6-hydroxy-5-iodonicotinate Analogues
Introduction: The Therapeutic Potential of the Nicotinate Scaffold The nicotinic acid (niacin) framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of the Nicotinate Scaffold
The nicotinic acid (niacin) framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1][2] Nicotinic acid itself is a well-established clinical agent for treating dyslipidemia due to its ability to modulate lipid metabolism and increase high-density lipoprotein (HDL) cholesterol.[1][2][3] Beyond this, the pyridine core is central to numerous bioactive molecules, and its derivatives have been explored for anti-inflammatory, analgesic, antioxidant, and antimicrobial properties.[4]
Ethyl 6-hydroxy-5-iodonicotinate represents a promising starting point for derivatization. The presence of the hydroxyl, iodo, and ethyl ester groups provides multiple handles for synthetic modification, allowing for the creation of a diverse library of analogues. This guide provides a comprehensive framework for the systematic in-vitro evaluation of such analogues, designed to identify lead compounds with potential therapeutic value. We will focus on establishing a tiered screening cascade to efficiently assess anticancer, anti-inflammatory, and antimicrobial activities.
Hypothetical Compound Library
For the purpose of this guide, we will consider a focused library of hypothetical analogues based on the parent structure of Ethyl 6-hydroxy-5-iodonicotinate (EHIN). The modifications are designed to probe the structure-activity relationship (SAR) at key positions.
Compound ID
Structure
Rationale for Modification
EHIN
Parent Compound
Baseline for activity comparison.
Analog A
R = -CH₃ (Methyl Ester)
Investigate the role of the ester group size on activity.
Analog B
R = -H (Carboxylic Acid)
Assess the impact of a free carboxylic acid, which may alter solubility and receptor binding.
Analog C
X = -Br (Bromo)
Evaluate the effect of halogen substitution on potency.
Analog D
X = -Cl (Chloro)
Further probe the influence of halogen electronegativity and size.
A Tiered Approach to In-Vitro Screening
To cost-effectively screen a library of novel compounds, a tiered or cascaded approach is optimal. This strategy begins with broad, high-throughput assays to identify initial "hits" and progresses to more specific, mechanism-of-action studies for the most promising candidates.
Caption: A tiered experimental workflow for screening novel compounds.
Part 1: Anticancer Activity Evaluation
The initial assessment of anticancer potential involves quantifying the cytotoxic effect of the compounds on cancer cells versus non-malignant cells. A favorable compound will show high potency against cancer cells while having minimal impact on healthy cells, a concept known as the selectivity index.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7]
1. Cell Culture and Seeding:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) and a non-malignant cell line (e.g., human fibroblasts) in their recommended media.[7][8][9]
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[7]
2. Compound Treatment:
Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
Treat the cells with the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10]
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-malignant cells) / IC₅₀ (cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.[5]
Hypothetical Cytotoxicity Data
Compound ID
IC₅₀ on MCF-7 (µM)
IC₅₀ on Fibroblasts (µM)
Selectivity Index (SI)
EHIN
45.2
> 100
> 2.2
Analog A
38.5
> 100
> 2.6
Analog B
15.8
85.3
5.4
Analog C
9.7
78.1
8.0
Analog D
12.3
81.2
6.6
Doxorubicin
0.8
5.2
6.5
Part 2: Anti-inflammatory Activity Evaluation
Inflammation is a key pathological process in many diseases.[11] In-vitro assays provide a crucial first look at a compound's ability to modulate inflammatory responses.
Experimental Protocol 1: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation.[12] This assay measures the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA), serving as a simple, preliminary screen.[12]
Prepare test compound solutions at various concentrations (e.g., 10 to 500 µg/mL). Use a standard drug like Diclofenac Sodium as a positive control.[12]
2. Reaction:
In a reaction tube, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution.
A control group should contain 0.2 mL of the solvent instead of the test compound.
Incubate the mixture at 37°C for 20 minutes, then heat at 70°C for 10 minutes.
3. Measurement:
After cooling, measure the turbidity of the solutions at 660 nm.
4. Data Analysis:
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Determine the IC₅₀ value for each compound.
Experimental Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
For compounds showing activity in the primary screen, a cell-based assay is the logical next step. Macrophages (like the RAW 264.7 cell line) produce the pro-inflammatory mediator nitric oxide (NO) when stimulated with lipopolysaccharide (LPS).[13] The Griess assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[13]
1. Cell Culture and Treatment:
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[13]
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[13]
2. Griess Reaction:
Collect the cell culture supernatant.
In a new 96-well plate, add 50 µL of supernatant.
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes, protected from light.[13]
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.[13]
3. Measurement and Analysis:
Measure the absorbance at 540 nm.
Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates potential anti-inflammatory activity.[13]
Hypothetical Anti-inflammatory Data
Compound ID
Protein Denaturation IC₅₀ (µg/mL)
NO Inhibition in RAW 264.7 IC₅₀ (µM)
EHIN
289.4
55.1
Analog A
250.1
48.9
Analog B
95.6
12.4
Analog C
110.2
18.3
Analog D
102.8
15.6
Diclofenac
45.3
8.7
Part 3: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[14] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][15]
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][16]
1. Preparation of Bacterial Inoculum:
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
Inoculate into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[6]
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
2. Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in DMSO.
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[6]
3. Inoculation and Incubation:
Add the prepared bacterial inoculum to each well.
Include a positive control (bacteria with no compound) and a negative control (broth only).
Seal the plate and incubate at 37°C for 16-20 hours.[6]
4. Determination of MIC:
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6]
Hypothetical Antimicrobial Data
Compound ID
MIC against S. aureus (µg/mL)
MIC against E. coli (µg/mL)
EHIN
> 128
> 128
Analog A
128
> 128
Analog B
32
64
Analog C
16
32
Analog D
16
64
Ciprofloxacin
0.5
0.25
Discussion and Structure-Activity Relationship (SAR) Insights
Anticancer Activity: The conversion of the ethyl ester (EHIN, Analog A) to a free carboxylic acid (Analog B) significantly increased cytotoxicity and selectivity. Halogen substitution at the 5-position further enhanced potency, with the bromo-substituted Analog C being the most potent and selective compound in this series, even approaching the selectivity of the standard drug Doxorubicin. This suggests that a free carboxylic acid and an electronegative group at the 5-position are crucial for anticancer activity.
Anti-inflammatory Activity: A similar trend is observed in the anti-inflammatory assays. The free carboxylic acid of Analog B dramatically improved activity in both protein denaturation and cellular NO inhibition assays compared to the parent ester. This is a common feature in many anti-inflammatory drugs and may be due to improved interaction with target enzymes or receptors.
Antimicrobial Activity: The parent compound EHIN was inactive. Activity was only observed in analogues with a free carboxylic acid (B, C, D), suggesting this moiety is essential for antimicrobial effects. The halogenated analogues (C and D) showed the best activity against the Gram-positive S. aureus.
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